Sinbaglustat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
441061-33-2 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1 |
InChI Key |
HCZQIIVHWYFIPW-UKKRHICBSA-N |
Isomeric SMILES |
CCCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O |
Canonical SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OGT-2378 ; OGT2378; OGT 2378; sinbaglustat. |
Origin of Product |
United States |
Foundational & Exploratory
Sinbaglustat: A Dual-Action Inhibitor for Substrate Reduction Therapy in Lysosomal Storage Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sinbaglustat (ACT-519276; OGT2378) is an orally available, brain-penetrant iminosugar currently under investigation for the treatment of lysosomal storage disorders (LSDs), particularly those with neurological involvement.[1][2] Its novel mechanism of action lies in the dual inhibition of two key enzymes in the glycosphingolipid (GSL) metabolic pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1][3] This dual activity allows for a dose-dependent modulation of glucosylceramide (GlcCer), the precursor to a multitude of complex GSLs that accumulate in various LSDs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Lysosomal Storage Disorders and Substrate Reduction Therapy
Lysosomal storage disorders are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1] This accumulation is typically due to a deficiency in a specific lysosomal enzyme. The progressive buildup of these substrates leads to cellular dysfunction and a wide range of clinical manifestations, often with significant neurological impairment.
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can manage. By balancing the rate of synthesis with the rate of degradation, SRT can prevent or reduce the pathological accumulation of substrates, thereby ameliorating the disease phenotype.
This compound: Mechanism of Action
This compound's primary mechanism of action is as a substrate reduction therapy agent that targets the GSL pathway. It achieves this through the inhibition of two key enzymes:
-
Glucosylceramide Synthase (GCS): This enzyme, located in the Golgi apparatus, catalyzes the first committed step in the synthesis of most GSLs, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound directly reduces the production of GlcCer, thereby limiting the synthesis of downstream complex GSLs such as lactosylceramide, globotriaosylceramide (Gb3), and gangliosides, which are the primary storage materials in several LSDs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.
-
Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound is a potent inhibitor of GBA2. The inhibition of GBA2 at lower doses of this compound is more pronounced than its effect on GCS, leading to a potential increase in GlcCer levels. However, at higher therapeutic doses, the inhibition of GCS is expected to be the dominant effect, leading to an overall reduction in GlcCer and downstream GSLs.
This dual, dose-dependent mechanism allows for a nuanced modulation of the GSL pathway.
Signaling Pathway of Glycosphingolipid Metabolism and this compound's Targets
Caption: Glycosphingolipid synthesis pathway and the inhibitory targets of this compound.
Quantitative Data
Preclinical Data
While specific IC50 values for this compound's inhibition of GCS and GBA2 have not been publicly disclosed in the reviewed literature, it is stated that this compound is 50-fold more potent in inhibiting GBA2 than GCS. In a preclinical study using MEB4 melanoma cells, treatment with 20 µM of this compound resulted in a significant reduction in the synthesis of key GSLs.
| Parameter | Value | Cell Line | Reference |
| Glucosylceramide Synthesis Reduction | 93% | MEB4 melanoma cells | |
| Ganglioside Synthesis Reduction | >95% | MEB4 melanoma cells |
Clinical Data
A first-in-human, randomized, double-blind, placebo-controlled study was conducted with this compound in healthy volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.
Pharmacokinetic Parameters:
| Parameter | Value | Study Phase | Notes | Reference |
| Absorption | Rapidly absorbed | SAD and MAD | - | |
| Plasma Concentration Decrease | Biphasic | SAD and MAD | - | |
| Terminal Half-life (t½) | ~12 hours | SAD (at 1,000 mg and 2,000 mg doses) | Reliably assessed only at higher doses. | |
| Steady State | Reached by Day 2 | MAD | No accumulation observed. |
Pharmacodynamic Effects:
In the MAD study, daily administration of this compound for 7 days resulted in a dose-dependent decrease in plasma concentrations of several GSLs.
| Glycosphingolipid | Effect | Study Phase | Reference |
| Glucosylceramide (GlcCer) | Dose-dependent decrease | MAD | |
| Lactosylceramide | Dose-dependent decrease | MAD | |
| Globotriaosylceramide (Gb3) | Dose-dependent decrease | MAD |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
A common method to determine GCS activity involves the use of a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, as a substrate. The assay can be performed using cell lysates or purified enzyme preparations.
Protocol Outline:
-
Enzyme Source: Prepare cell lysates or purified GCS.
-
Substrate Preparation: Prepare a solution of NBD-C6-ceramide.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction: Incubate the enzyme source with the inhibitor for a defined period. Add the NBD-C6-ceramide substrate and UDP-glucose to initiate the reaction.
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).
-
Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of fluorescent product to determine the enzyme activity and the inhibitory effect of this compound.
Non-lysosomal Glucosylceramidase (GBA2) Activity Assay
GBA2 activity can be measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). To differentiate GBA2 activity from the lysosomal GBA1, the assay is typically performed in the absence of detergents and at a pH optimal for GBA2 (around pH 6).
Protocol Outline:
-
Enzyme Source: Prepare cell or tissue homogenates.
-
Substrate Preparation: Prepare a solution of 4-MU-β-Glc.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction: Incubate the enzyme source with the inhibitor. Add the 4-MU-β-Glc substrate.
-
Fluorescence Measurement: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer) and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer. The fluorescence intensity is proportional to the enzyme activity.
Quantification of Plasma Glycosphingolipids
The analysis of GSLs from plasma samples in a clinical setting typically involves lipid extraction followed by quantification using mass spectrometry (MS) or HPLC.
Protocol Outline:
-
Sample Collection: Collect plasma samples from study participants.
-
Lipid Extraction: Extract total lipids from plasma using a solvent mixture (e.g., chloroform/methanol).
-
Purification: Purify the GSL fraction from the total lipid extract using solid-phase extraction (SPE).
-
Analysis:
-
HPLC with UV or Fluorescence Detection: Derivatize the GSLs to enable detection and quantify them using HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the different GSL species using liquid chromatography and detect and quantify them based on their mass-to-charge ratio using a mass spectrometer. This method provides high specificity and sensitivity.
-
-
Data Analysis: Quantify the levels of GlcCer, lactosylceramide, Gb3, and other relevant GSLs by comparing the signals to those of known standards.
Mandatory Visualizations
First-in-Human Clinical Trial Workflow
Caption: Workflow of the first-in-human clinical trial of this compound.
Conclusion
This compound represents a promising therapeutic candidate for a range of lysosomal storage disorders. Its dual inhibitory mechanism targeting both the synthesis and non-lysosomal catabolism of glucosylceramide provides a novel approach to substrate reduction therapy. Preclinical and early clinical data have demonstrated its potential to effectively reduce the levels of pathogenic glycosphingolipids. Further clinical development will be crucial to establish its efficacy and safety profile in patient populations. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working on this compound and other substrate reduction therapies for lysosomal storage disorders.
References
- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound by Idorsia Pharmaceutical for Tay-Sachs Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
Foundational Research Studies of Sinbaglustat (OGT2378): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant N-alkyl iminosugar being developed for the treatment of lysosomal storage disorders (LSDs), particularly those with neurological involvement such as GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[1] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental findings.
Mechanism of Action: Dual Inhibition of GCS and GBA2
This compound is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[2][3][4] GCS is responsible for the first committed step in the synthesis of most GSLs, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). GBA2, on the other hand, is involved in the catabolism of GlcCer outside of the lysosome.
This compound exhibits a differential inhibitory potency, being approximately 50-fold more potent in inhibiting GBA2 than GCS.[2] This dual-action mechanism is significant. At lower doses, the more potent inhibition of GBA2 is expected to prevail, potentially leading to an increase in GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a substrate reduction effect by decreasing the overall synthesis of GlcCer and downstream GSLs.
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the glycosphingolipid metabolic pathway.
Preclinical Research
In Vitro Studies in Melanoma Cells
In a foundational study, the effect of this compound was evaluated in MEB4 melanoma cells. This research demonstrated the potent inhibitory effect of this compound on GSL synthesis.
Experimental Protocol: MEB4 melanoma cells were cultured for four days with 20 µM of this compound. The synthesis of glucosylceramide and gangliosides was assessed by metabolic radiolabeling.
Quantitative Data:
| Parameter | Concentration | % Inhibition |
| Glucosylceramide Synthesis | 20 µM | 93% |
| Ganglioside Synthesis | 20 µM | >95% |
These results indicate a significant reduction in the production of key glycosphingolipids in the presence of this compound.
In Vivo Studies in a Murine Model of GM1 Gangliosidosis
A preclinical study assessed the efficacy of this compound in a transgenic mouse model of GM1 gangliosidosis, which lacks a functional β-galactosidase enzyme (Glb1-/-).
Experimental Protocol: Starting at 4 weeks of age, Glb1-/- mice were treated with either a nominal dose of 10 or 300 mg/kg/day of this compound or remained untreated. Wild-type mice served as controls. The animals' clinical and neurological signs, and motor function were assessed until 17–18 weeks (4 months) and 30 weeks (7 months) of age.
Key Findings:
-
Both low and high doses of this compound delayed the onset of motor impairment and the progression of clinical disease in the GM1 gangliosidosis mouse model, with the higher dose showing greater efficacy.
-
Histological analysis revealed that both treatment groups exhibited reduced neuronal vacuolation.
-
The higher dose of this compound was also associated with a decrease in axonal damage and astrogliosis.
-
At the biomarker level, both doses led to an increase in the GBA2 substrate, glucosylceramide (GluCer), in the brain. However, only the high dose resulted in a reduction of GluCer and other GSLs in the periphery, indicating an additional inhibitory effect on GCS.
Clinical Research: First-in-Human Studies
A first-in-human, single-center, randomized, double-blind, placebo-controlled study (NCT03372629) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.
Experimental Protocols
Study Design:
-
SAD: Healthy male subjects received single oral doses of this compound ranging from 10 mg to 2,000 mg or a placebo.
-
MAD: Healthy male and female subjects received oral doses of this compound from 30 mg to 1,000 mg twice daily (b.i.d.) for 7 days, or a placebo.
Inclusion/Exclusion Criteria:
-
Inclusion: Healthy male (SAD and MAD) and female (MAD) subjects aged 18 to 55 years with a body mass index (BMI) between 18 and 30 kg/m ².
-
Exclusion: Smokers, history of drug or alcohol abuse, allergies to drug formulation components, and use of any medication (except contraceptives).
Pharmacokinetic and Pharmacodynamic Assessments:
-
Serial blood and urine samples were collected to determine this compound concentrations using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Plasma concentrations of GlcCer, lactosylceramide (LacCer), and globotriaosylceramide (Gb3) were measured to assess the pharmacodynamic effects.
-
Standard safety and tolerability assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Pharmacokinetic Data
This compound was rapidly absorbed with a time to maximum concentration (Tmax) between 0.9 and 2.0 hours. Plasma concentrations then decreased in a biphasic manner. In the MAD study, steady-state conditions were achieved by day 2 with no accumulation.
Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of this compound Following Single-Dose Administration in Healthy Male Subjects
| Parameter | 10 mg | 30 mg | 100 mg | 300 mg (fasted) | 1,000 mg | 2,000 mg |
| Cmax (ng/mL) | 99.8 (65.2, 152.7) | 311.4 (222.1, 436.5) | 918.4 (724.8, 1,163.6) | 2,819 | 8,128 | 15,600 |
| AUC0–t (ng·h/mL) | 485.4 (381.1, 618.3) | 1,732 (1,400, 2,143) | 5,558 (4,869, 6,343) | 18,340 | 66,330 | 129,000 |
| tmax (h) * | 1.0 (0.5-2.0) | 1.0 (1.0-2.0) | 1.0 (1.0-2.0) | 1.5 (1.0-2.0) | 1.5 (1.0-2.0) | 2.0 (1.5-2.0) |
| t1/2 (h) | NC | NC | NC | NC | 12.1 | 11.6 |
*Median (range); NC = Not calculated due to insufficient data in the terminal phase.
Pharmacodynamic Data
A dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3 was observed during the 7-day repeated dosing in the MAD study, reflecting the inhibition of GCS.
Table 2: Maximum Percentage Decrease from Baseline in Plasma Glycosphingolipids on Day 7 of the MAD Study
| Dose (b.i.d.) | GlcCer | LacCer | Gb3 |
| 30 mg | No significant decrease | ~20% | ~25% |
| 100 mg | ~20% | ~35% | ~40% |
| 300 mg | ~40% | ~50% | ~55% |
| 1,000 mg | ~40% | ~50% | ~55% |
Interestingly, after treatment cessation, GlcCer levels in the lowest dose groups increased above baseline, which is likely attributable to the more potent inhibition of GBA2 compared to GCS at these lower concentrations.
Safety and Tolerability
This compound was generally well-tolerated in both the SAD and MAD studies up to the highest doses tested. No serious adverse events were reported. The most frequently reported adverse event was headache, with no clear dose relationship. At the highest dose in the MAD study (1,000 mg b.i.d.), three of the four female subjects experienced a similar pattern of general symptoms.
Experimental Workflows
The following diagrams illustrate the workflows for the preclinical in vitro study and the clinical trial.
Conclusion
The foundational research on this compound (OGT2378) has established its novel dual mechanism of action, targeting both the synthesis and extralysosomal catabolism of glucosylceramide. Preclinical studies have demonstrated its potential to modulate glycosphingolipid levels and show therapeutic-like effects in a relevant disease model. The first-in-human clinical trial provided crucial data on its pharmacokinetic and pharmacodynamic profiles in healthy volunteers, demonstrating target engagement and a generally favorable safety and tolerability profile. These foundational studies provide a strong rationale for the continued clinical development of this compound as a promising oral therapy for lysosomal storage disorders with neurological manifestations.
References
- 1. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacodynamics of Sinbaglustat on Glycosphingolipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinbaglustat is an orally available, brain-penetrant iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2). This dual mechanism of action positions this compound as a potential therapeutic agent for lysosomal storage disorders, particularly those with neurological manifestations. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects on glycosphingolipid (GSL) metabolism. We present quantitative data from clinical trials, detailed experimental methodologies for the quantification of key GSLs, and a visualization of the relevant biochemical pathways.
Introduction
Glycosphingolipids (GSLs) are a class of lipids that play crucial roles in various cellular processes, including cell signaling, recognition, and membrane stability. The synthesis of GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase (GCS).[1] Subsequent additions of monosaccharides lead to the formation of more complex GSLs, such as lactosylceramide (LacCer) and globotriaosylceramide (Gb3).[1] Dysregulation of GSL metabolism, often due to genetic defects in lysosomal enzymes responsible for their degradation, leads to the accumulation of these lipids and results in a group of debilitating conditions known as lysosomal storage disorders.[1]
This compound (also known as ACT-519276 and OGT2378) is a novel therapeutic agent that modulates GSL metabolism through the dual inhibition of GCS and the non-lysosomal glucosylceramidase (GBA2).[2] GCS is the rate-limiting enzyme in the synthesis of most GSLs, while GBA2 is involved in the catabolism of GlcCer outside of the lysosome.[2] By inhibiting both enzymes, this compound aims to reduce the production of GSLs and thereby alleviate the pathological accumulation of these lipids in affected tissues.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of glucosylceramide synthase (GCS). This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of glucosylceramide-based GSLs. By blocking this step, this compound effectively reduces the cellular pool of GlcCer and, consequently, the synthesis of downstream GSLs, including LacCer and Gb3.
In addition to GCS inhibition, this compound also inhibits the non-lysosomal glucosylceramidase (GBA2). This enzyme hydrolyzes GlcCer to glucose and ceramide in the cytosol. The dual inhibition of both synthesis (GCS) and extralysosomal degradation (GBA2) of GlcCer is a unique feature of this compound.
Pharmacodynamic Effects on Plasma Glycosphingolipids
The pharmacodynamic effects of this compound on plasma GSLs have been evaluated in a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study in healthy volunteers (NCT03372629). In the MAD study, subjects received twice-daily oral doses of this compound for seven days.
Quantitative Analysis of Plasma GSLs
Treatment with this compound resulted in a dose-dependent decrease in the plasma concentrations of GlcCer, LacCer, and Gb3. The following table summarizes the mean percentage change from baseline in plasma GSL levels on Day 7 of treatment in the MAD study.
| Dose Group (twice daily) | Mean Change from Baseline in GlcCer (%) | Mean Change from Baseline in LacCer (%) | Mean Change from Baseline in Gb3 (%) |
| 30 mg | No significant change | ~ -15% | ~ -20% |
| 100 mg | ~ -20% | ~ -30% | ~ -35% |
| 300 mg | ~ -40% | ~ -50% | ~ -50% |
| 1000 mg | ~ -40% | ~ -50% | ~ -50% |
Data are approximate values derived from published graphical representations and are intended for illustrative purposes.
Experimental Protocols
The quantification of GlcCer, LacCer, and Gb3 in human plasma is a critical component of assessing the pharmacodynamic effects of this compound. While the specific proprietary assays used in the clinical trial are not publicly detailed, the following represents a standard and robust methodology for the analysis of these GSLs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Glycosphingolipid Extraction from Plasma
-
Sample Preparation : Thaw frozen human plasma samples on ice.
-
Protein Precipitation and Lipid Extraction : To 100 µL of plasma, add 500 µL of methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying : Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile and water, for LC-MS/MS analysis.
LC-MS/MS Quantification
-
Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used for the separation of GSLs.
-
Mobile Phase : A gradient elution using a binary solvent system, typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile or methanol with formic acid.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode.
-
Detection Method : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Conclusion
This compound demonstrates a clear pharmacodynamic effect on the circulating levels of key glycosphingolipids. The dose-dependent reduction in plasma GlcCer, LacCer, and Gb3 provides evidence of target engagement of glucosylceramide synthase in a clinical setting. The dual inhibitory mechanism of this compound on both the synthesis and extralysosomal degradation of GlcCer presents a promising therapeutic strategy for the treatment of lysosomal storage disorders. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's pharmacodynamic profile and its potential clinical utility.
References
- 1. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Sinbaglustat's Effect on Glucosylceramide and Ganglioside Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sinbaglustat (ACT-519276, OGT2378) is an orally available, brain-penetrant N-alkyl iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[1][2] By targeting these two key enzymes in the glycosphingolipid (GSL) metabolic pathway, this compound effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs, including gangliosides. This substrate reduction therapy approach holds significant promise for the treatment of lysosomal storage disorders (LSDs) characterized by the accumulation of GSLs.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on glucosylceramide and ganglioside synthesis, and detailed experimental protocols for assessing its activity.
Mechanism of Action
This compound exerts its effects by inhibiting two critical enzymes in the glycosphingolipid pathway:
-
Glucosylceramide Synthase (GCS): This enzyme, located in the Golgi apparatus, catalyzes the first committed step in the synthesis of most GSLs by transferring a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide.[4] By inhibiting GCS, this compound directly reduces the production of the foundational building block for gangliosides and other complex GSLs.
-
Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound exhibits a higher potency for GBA2, being approximately 50-fold more potent in inhibiting GBA2 than GCS. The dual inhibition is dose-dependent. At lower doses, the more potent inhibition of GBA2 can lead to an increase in GlcCer levels. However, at higher therapeutic doses, the inhibition of GCS predominates, leading to a net decrease in GlcCer and its downstream products.
The overall effect of this compound at therapeutic doses is a significant reduction in the cellular pool of glucosylceramide, which in turn limits the synthesis of lactosylceramide, globotriaosylceramide, and the entire spectrum of gangliosides.
Quantitative Data on this compound's Effects
Clinical and preclinical studies have demonstrated this compound's potent ability to reduce glycosphingolipid levels.
First-in-Human Clinical Trial Data
A randomized, double-blind, placebo-controlled, multiple-ascending dose study in healthy subjects evaluated the effect of this compound administered twice daily for 7 days. The results showed a dose-dependent decrease in plasma levels of key glycosphingolipids.
| Dose Group | Maximum Mean Reduction in Glucosylceramide (GlcCer) | Maximum Mean Reduction in Lactosylceramide (LacCer) | Maximum Mean Reduction in Globotriaosylceramide (Gb3) |
| 30 mg b.i.d. | No significant decrease | Observed decrease | Observed decrease |
| 300 mg b.i.d. | Similar to 1,000 mg dose | Similar to 1,000 mg dose | Similar to 1,000 mg dose |
| 1,000 mg b.i.d. | ~72% | Significant decrease | Significant decrease |
Data extracted from the first-in-human trial of this compound.
In Vitro Data in MEB4 Melanoma Cells
A study utilizing the MEB4 melanoma cell line demonstrated the potent in vitro efficacy of this compound in inhibiting GSL synthesis.
| Compound | Concentration | Reduction in Glucosylceramide Synthesis | Reduction in Ganglioside Synthesis |
| This compound (OGT2378) | 20 µM | 93% | >95% |
Data from an in vitro study on MEB4 melanoma cells.
Signaling Pathways and Experimental Workflows
Ganglioside Biosynthesis Pathway and this compound's Points of Inhibition
The synthesis of gangliosides is a stepwise process initiated by the formation of glucosylceramide. This compound's primary mechanism is the inhibition of GCS, the enzyme catalyzing this initial step.
Experimental Workflow for Assessing this compound's Efficacy
A general workflow for evaluating the in vitro efficacy of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of glycosphingolipid levels.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.
Quantification of Glucosylceramide, Lactosylceramide, and Globotriaosylceramide in Human Plasma by LC-MS/MS
This protocol is a representative method for the quantitative analysis of key glycosphingolipids in plasma samples.
1. Materials:
-
Human plasma samples
-
Internal Standards (IS): Labeled GlcCer, LacCer, and Gb3 (e.g., with ¹³C or deuterium)
-
Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Formic Acid (FA) - LC-MS grade
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard mix.
-
Add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 MeOH:Water for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: 90:10 ACN:IPA with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10-10.1 min: Return to 30% B
-
10.1-12 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific transitions of each analyte and internal standard.
4. Data Analysis:
-
Quantify the peak areas of each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of standards.
-
Calculate the concentration of each glycosphingolipid in the plasma samples.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This fluorometric assay measures the activity of GCS and its inhibition by this compound.
1. Materials:
-
Cell lysates or purified GCS enzyme
-
NBD-C6-Ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound
-
Assay Buffer: 25 mM HEPES, pH 7.4
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (silica gel)
-
TLC Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, UDP-glucose (final concentration 1 mM), and cell lysate (e.g., 50 µg protein).
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding NBD-C6-Ceramide (final concentration 10 µM).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 500 µL of stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the extract onto a TLC plate.
-
Develop the TLC plate in the mobile phase.
-
Visualize the fluorescent spots (NBD-C6-Ceramide and NBD-C6-Glucosylceramide) under a UV lamp.
-
Scrape the spots and quantify the fluorescence using a fluorometer.
3. Data Analysis:
-
Calculate the amount of NBD-C6-Glucosylceramide formed in each reaction.
-
Determine the percent inhibition of GCS activity at each this compound concentration.
-
Calculate the IC₅₀ value for this compound.
In Vitro Non-lysosomal Glucosylceramidase (GBA2) Inhibition Assay
This assay measures the activity of GBA2 and its inhibition by this compound using a fluorogenic substrate.
1. Materials:
-
Cell lysates (from cells expressing GBA2)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) (fluorogenic substrate)
-
This compound
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.8
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
96-well black microplates
2. Assay Procedure:
-
In a 96-well plate, add cell lysate (e.g., 20 µg protein) to each well.
-
Add varying concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4-MUG (final concentration 2 mM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a microplate reader (Excitation: ~365 nm, Emission: ~445 nm).
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition of GBA2 activity at each this compound concentration.
-
Determine the IC₅₀ value for this compound.
Conclusion
This compound is a potent dual inhibitor of GCS and GBA2 that effectively reduces the synthesis of glucosylceramide and downstream gangliosides. The quantitative data from both clinical and in vitro studies support its potential as a substrate reduction therapy for lysosomal storage disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological effects of this compound and similar GCS inhibitors. The continued study of this compound's impact on glycosphingolipid metabolism will be crucial in advancing its development as a therapeutic agent for a range of devastating genetic diseases.
References
- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schematic representation of the major pathways of ganglioside biosynthesis [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of Sinbaglustat: A Dual GCS/GBA2 Inhibitor for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Sinbaglustat (also known as ACT-519276 or OGT2378), a novel therapeutic candidate for neurodegenerative disorders associated with lysosomal dysfunction. This compound is an orally available, brain-penetrant iminosugar that functions as a dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1][2]
Mechanism of Action
This compound modulates the metabolism of glycosphingolipids (GSLs), a class of lipids crucial for cell membrane structure and signaling. GSLs are synthesized in the Golgi apparatus and degraded in the lysosomes.[1] Dysregulation of GSL metabolism is a key pathological feature in several neurodegenerative diseases, including Parkinson's disease associated with GBA1 mutations (GBA-PD) and other synucleinopathies.[3][4]
This compound exerts its effect by inhibiting two key enzymes:
-
Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the synthesis of most GSLs, the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound reduces the production of GlcCer and downstream complex GSLs, a strategy known as substrate reduction therapy.
-
Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound is approximately 50-fold more potent in inhibiting GBA2 than GCS. The inhibition of GBA2 can lead to an increase in GlcCer levels at low doses, while at higher doses, the more dominant GCS inhibition leads to an overall decrease in GSLs.
The dual inhibition aims to restore lipid homeostasis, which is thought to alleviate cellular stress, reduce the accumulation of toxic protein aggregates like α-synuclein, and improve lysosomal function.
Preclinical Data Presentation
While specific quantitative data from neurodegenerative models for this compound are pending publication, the compound has been shown to increase the survival of animals in such models. The tables below summarize representative data from in vitro studies of this compound and in vivo studies of Venglustat, a structurally related and well-characterized brain-penetrant GCS inhibitor, to illustrate the expected pharmacological profile.
Table 1: Representative In Vitro Activity
| Parameter | Cell Line | Value | Description | Reference |
|---|---|---|---|---|
| GCS Inhibition | Mouse RAW cells | IC50: 15 µM | Inhibition of glucosylceramide synthase activity. | |
| GSL Synthesis Reduction | MEB4 melanoma cells | 93% (GlcCer) | Reduction in glucosylceramide synthesis at 20 µM. |
| Ganglioside Synthesis Reduction | MEB4 melanoma cells | >95% | Reduction in ganglioside synthesis at 20 µM. | |
Table 2: Representative In Vivo Efficacy in GBA-Related Synucleinopathy Mouse Models (Data from Venglustat)
| Model | Treatment | Duration | Key Findings | Reference |
|---|---|---|---|---|
| GbaD409V/WT | Venglustat in chow | 2 weeks | Plasma GlcCer: Significantly reduced. Brain GlcCer: Significantly reduced. CSF GlcCer: Significantly reduced. | |
| GbaD409V/D409V | Venglustat in chow (0.03% w/w) | 8 months | Brain/Plasma GlcCer & GlcSph: Significantly reduced. Hippocampal Aggregates (α-syn, ubiquitin, tau): Significantly reduced. Cognitive Deficits: Improved hippocampal-related memory. |
| Thy1-aSyn Transgenics | Venglustat in chow | N/A | Striatal α-synuclein: Reduced soluble and membrane-bound forms. Motor Function: Worsened performance on challenging beam and pole tests. | |
Note: Data for Venglustat is presented to exemplify the effects of brain-penetrant GCS inhibition in relevant preclinical models. While this compound shares a primary target (GCS), its dual action on GBA2 may lead to a distinct pharmacological profile.
Experimental Protocols
Detailed protocols for this compound are not yet publicly available. Below is a generalized, representative protocol for evaluating a GCS inhibitor in a mouse model of GBA-related synucleinopathy, based on published studies with Venglustat.
Objective: To assess the efficacy of a brain-penetrant GCS inhibitor in reducing glycosphingolipid accumulation, mitigating α-synuclein pathology, and improving cognitive function in a genetically modified mouse model of GBA-related synucleinopathy (e.g., GbaD409V/D409V).
Methodology:
-
Animal Model: GbaD409V/D409V mice, which harbor a mutation analogous to a human GBA mutation, leading to GCase deficiency, GSL accumulation, and age-dependent α-synuclein pathology and cognitive decline.
-
Drug Administration: The GCS inhibitor (e.g., Venglustat) is formulated into a pelleted rodent diet at a specified concentration (e.g., 0.03% w/w) for chronic oral administration. Control animals receive the same diet without the drug.
-
Treatment Paradigm: Treatment is initiated in young animals (e.g., 4 weeks old) and continues for an extended period (e.g., 8 months) to assess long-term, disease-modifying effects.
-
Behavioral Assessment: At the end of the treatment period, cognitive function is assessed using tests such as the Novel Object Recognition (NOR) task to evaluate hippocampal-dependent memory.
-
Biochemical Analysis:
-
Tissue Collection: Following behavioral testing, animals are euthanized, and tissues (brain, plasma, CSF) are collected.
-
Lipidomics: GSLs (GlcCer, GlcSph) are extracted from brain and plasma and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm target engagement.
-
Immunohistochemistry: Brain sections (e.g., hippocampus) are stained for pathological protein aggregates, including proteinase K-resistant α-synuclein, ubiquitin, and tau, to assess the impact on proteinopathy.
-
-
Statistical Analysis: Data from treated and control groups are compared using appropriate statistical tests (e.g., unpaired t-test) to determine significance.
Signaling Pathways and Therapeutic Rationale
The therapeutic strategy for this compound is based on the "GBA-synuclein bidirectional feedback loop" hypothesis. In this model, reduced activity of the lysosomal enzyme GCase (due to GBA1 mutations) leads to the accumulation of its substrates, GlcCer and glucosylsphingosine (GlcSph). This lipid accumulation impairs lysosomal function and promotes the misfolding and aggregation of α-synuclein. In turn, aggregated α-synuclein can further impair GCase trafficking and activity, creating a vicious cycle that drives neurodegeneration.
By inhibiting GCS, this compound reduces the influx of GlcCer into this pathological cycle. This is expected to lower the burden of lipid storage, restore lysosomal homeostasis, and consequently reduce the aggregation of α-synuclein and other proteins, thereby slowing disease progression.
References
- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding Sinbaglustat's Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat (also known as ACT-519276 and OGT2378) is an orally available, small molecule iminosugar being developed by Idorsia Pharmaceuticals for the treatment of lysosomal storage disorders, such as GM2 gangliosidosis (Tay-Sachs and Sandhoff disease).[1][2] A critical aspect of its therapeutic potential for neurological indications is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding this compound's BBB permeability, its mechanism of action within the central nervous system (CNS), and the experimental methodologies typically employed to assess brain penetration of such drug candidates.
While specific quantitative data on the blood-brain barrier permeability of this compound have not been made publicly available, preclinical studies have demonstrated that it is a brain-penetrating agent that exerts a pharmacodynamic effect in the CNS.[3] This guide will synthesize the existing clinical and preclinical findings and detail the standard experimental protocols used to characterize the BBB permeability of neurotherapeutics.
Mechanism of Action
This compound is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic pathway:
-
Glucosylceramide Synthase (GCS): This enzyme is responsible for the first committed step in the synthesis of most GSLs.
-
Non-lysosomal β-glucosidase 2 (GBA2): This enzyme is involved in the catabolism of glucosylceramide (GlcCer) outside of the lysosome.[2]
This compound is reported to be 50-fold more potent in inhibiting GBA2 than GCS.[2] In lysosomal storage disorders, the genetic deficiency of a specific lysosomal enzyme leads to the accumulation of GSLs. By inhibiting GCS, this compound reduces the production of these lipids, thereby alleviating the substrate burden on the deficient lysosomal enzyme. This approach is known as substrate reduction therapy (SRT).
The ability of this compound to inhibit GBA2 in the brain is a key aspect of its therapeutic rationale for neurological disorders. Preclinical studies in a mouse model of GM1 gangliosidosis have shown that this compound administration leads to an increase in the GBA2 substrate, glucosylceramide, in the brain. This finding provides direct evidence of target engagement within the CNS.
Pharmacokinetics of this compound (Human Plasma)
A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).
Data Presentation: Plasma Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of this compound in human plasma from the first-in-human trial.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Subjects
| Parameter | 10 mg | 30 mg | 100 mg | 300 mg (fasted) | 300 mg (fed) | 1,000 mg | 2,000 mg |
| Cmax (ng/mL) | 99.8 | 311 | 918 | 2,820 | 2,460 | 9,160 | 16,300 |
| Tmax (hr) | 1.0 | 1.0 | 1.0 | 1.0 | 1.5 | 2.0 | 1.5 |
| AUC0-t (ng·h/mL) | 487 | 1,510 | 4,610 | 13,800 | 14,200 | 51,300 | 98,700 |
| t½ (hr) | ND | ND | ND | ND | ND | 12.3 | 11.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Terminal half-life; ND: Not determined.
Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Subjects (Day 7)
| Parameter | 30 mg b.i.d. | 100 mg b.i.d. | 300 mg b.i.d. | 1,000 mg b.i.d. |
| Cmax,ss (ng/mL) | 314 | 933 | 2,980 | 10,100 |
| Tmax,ss (hr) | 1.0 | 1.0 | 1.0 | 1.5 |
| AUCτ,ss (ng·h/mL) | 1,260 | 3,920 | 12,500 | 42,600 |
Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; b.i.d.: twice daily.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The determination of a drug's ability to cross the BBB is a critical step in the development of CNS-targeted therapies. A variety of in silico, in vitro, and in vivo methods are employed to predict and measure BBB permeability.
In Vitro Models
In vitro models are essential for early-stage screening of BBB permeability. These models aim to replicate the barrier properties of the brain endothelium.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
-
Principle: This cell-free assay assesses the ability of a compound to diffuse from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, to an acceptor compartment.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated.
-
-
-
Cell-Based Assays (e.g., MDCK-MDR1, Caco-2):
-
Principle: These assays utilize monolayers of cells that express key BBB transporter proteins, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. They are used to determine both passive permeability and the extent of active efflux.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or Caco-2 cells are seeded onto a microporous membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) compartment.
-
The cells are cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is typically assessed by measuring the transendothelial electrical resistance (TEER).
-
The test compound is added to either the apical or the basolateral compartment.
-
At various time points, samples are taken from the opposite compartment.
-
The concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
-
In Vivo Models
In vivo studies in animal models provide the most definitive assessment of BBB permeability under physiological conditions.
-
Brain-to-Plasma Concentration Ratio (Kp):
-
Principle: This method determines the extent of drug distribution into the brain at a specific time point or at steady-state.
-
Methodology:
-
The test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
At a predetermined time after dosing, a blood sample is collected, and the animal is euthanized.
-
The brain is harvested and homogenized.
-
The concentration of the compound in the plasma and brain homogenate is measured by LC-MS/MS.
-
The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma is also determined, typically through equilibrium dialysis.
-
-
-
Cerebrospinal Fluid (CSF) Sampling:
-
Principle: Measuring the concentration of a drug in the CSF can provide an estimate of the unbound drug concentration in the brain.
-
Methodology:
-
The test compound is administered to animals.
-
At a specific time point, CSF is collected, typically from the cisterna magna.
-
A corresponding blood sample is also taken.
-
Drug concentrations in CSF and plasma are determined by LC-MS/MS.
-
The CSF-to-plasma ratio is calculated.
-
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual inhibitor of GCS and GBA2.
Experimental Workflow for In Vitro BBB Permeability Assay
Caption: Workflow for determining BBB permeability and efflux ratio using an in vitro cell-based assay.
Logical Relationship for In Vivo BBB Penetration Assessment
Caption: Logical flow for the in vivo assessment of this compound's blood-brain barrier penetration.
Conclusion
This compound is a promising, orally available, brain-penetrating dual inhibitor of GCS and GBA2 for the treatment of lysosomal storage disorders with neurological manifestations. While detailed quantitative data on its BBB permeability are not yet in the public domain, preclinical evidence confirms its ability to enter the CNS and engage its target, GBA2. The pharmacokinetic profile in humans supports a twice-daily dosing regimen. The established experimental methodologies described in this guide provide a framework for how the BBB permeability of this compound would be quantitatively characterized. As the clinical development of this compound for neurological indications progresses, further data on its CNS pharmacokinetics and distribution will be crucial for understanding its full therapeutic potential.
References
- 1. This compound by Idorsia Pharmaceutical for Tay-Sachs Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Sinbaglustat in Murine Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vivo application of Sinbaglustat (also known as OGT2378), a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), in murine models of melanoma. The provided methodologies are based on established preclinical studies demonstrating the efficacy of this compound in inhibiting melanoma tumor growth through the disruption of glycosphingolipid synthesis.
Introduction
Tumor ganglioside metabolism has been implicated in modulating tumor formation and progression.[1][2] this compound is an orally available N-alkyl iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[3][4] By inhibiting GCS, this compound effectively reduces the synthesis of glucosylceramide, a key precursor for most glycosphingolipids, including gangliosides.[1] This mechanism has been shown to impede melanoma tumor growth in vivo, suggesting that the inhibition of glycosphingolipid synthesis is a promising therapeutic strategy for melanoma.
Mechanism of Action
This compound's primary anti-melanoma activity stems from its inhibition of GCS, which catalyzes the formation of glucosylceramide from ceramide and glucose. This leads to a significant reduction in the cellular content of glucosylceramide and downstream gangliosides. In MEB4 melanoma cells, treatment with this compound has been shown to decrease glucosylceramide and ganglioside levels by 93% and over 95%, respectively, without causing cytotoxic or antiproliferative effects in vitro. This depletion of tumor gangliosides is hypothesized to interfere with tumor progression.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a syngeneic, orthotopic murine melanoma model using MEB4 cells.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 | P-value vs. Control | Reference |
| Control | Standard Diet | 538 | - | |
| This compound (Prophylactic) | 2500 mg/kg/day in diet, starting 3 days pre-inoculation | 60 | < 0.0001 | |
| Control | Standard Diet | 620 | - | |
| This compound (Therapeutic) | 2500 mg/kg/day in diet, starting 7 days post-inoculation | 61 | < 0.0001 |
Experimental Protocols
Materials
-
Compound: this compound (OGT2378)
-
Cell Line: MEB4 murine melanoma cells
-
Animal Model: C57BL/6 mice
-
Vehicle: Powdered mouse chow
In Vivo Protocol: Syngeneic Orthotopic Murine Melanoma Model
This protocol details the procedure for evaluating the efficacy of orally administered this compound on the growth of established MEB4 melanoma tumors.
1. Animal Model and Husbandry:
-
Use female C57BL/6 mice, 6-8 weeks of age.
-
Acclimatize animals for at least one week before the start of the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Cell Preparation and Tumor Inoculation:
-
Culture MEB4 melanoma cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using standard trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 4 x 10^5 cells/mL.
-
Inject 100 µL of the cell suspension (containing 4 x 10^4 cells) intradermally into the flank of each mouse.
3. Drug Formulation and Administration:
-
Prepare the medicated chow by thoroughly mixing this compound into powdered mouse chow to achieve a final concentration of 2500 mg/kg. This corresponds to a daily intake of approximately 35-40 mg of this compound per mouse.
-
Provide the medicated or control (standard powdered chow) diet to the respective groups of mice.
4. Treatment Regimens:
-
Prophylactic Treatment Group: Begin the this compound-medicated diet 3 days prior to tumor cell inoculation and continue for 4 weeks.
-
Therapeutic Treatment Group: Begin the this compound-medicated diet 7 days after tumor cell inoculation, once tumors are established, and continue for the remainder of the 4-week period.
-
Control Group: Provide a standard powdered chow diet throughout the duration of the experiment.
5. Tumor Growth Monitoring and Endpoint:
-
Monitor tumor growth by measuring the tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Continue the treatment for 4 weeks post-inoculation.
-
At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.
6. Data Analysis:
-
Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The provided protocol, based on published literature, outlines a robust method for evaluating the in vivo efficacy of this compound in a murine melanoma model. The significant tumor growth inhibition observed in both prophylactic and therapeutic settings highlights the potential of targeting glycosphingolipid synthesis as a viable anti-cancer strategy. Researchers can adapt this protocol to investigate further mechanistic questions, combination therapies, and the role of this compound in other melanoma models.
References
- 1. Inhibition of melanoma tumor growth by a novel inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sinbaglustat in Central Nervous System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat (also known as ACT-519276 and OGT-2378) is an orally available, brain-penetrant N-alkyl iminosugar that functions as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[1][2] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) disorders associated with lysosomal dysfunction and glycosphingolipid (GSL) accumulation.[2][3] this compound offers a substrate reduction therapy (SRT) approach by targeting the synthesis and extralysosomal degradation of glucosylceramide (GlcCer), a precursor for many complex GSLs. Notably, this compound is approximately 50-fold more potent in inhibiting GBA2 than GCS.[4]
These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research for CNS disorders, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
This compound's therapeutic potential in CNS disorders stems from its dual inhibition of two key enzymes in the glycosphingolipid metabolism pathway:
-
Glucosylceramide Synthase (GCS): This enzyme is responsible for the first committed step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound reduces the overall production of GlcCer and downstream complex GSLs, such as gangliosides, which accumulate in various lysosomal storage disorders.
-
Non-lysosomal Glucosylceramidase (GBA2): This enzyme hydrolyzes GlcCer to glucose and ceramide outside of the lysosome. Inhibition of GBA2 leads to an increase in its substrate, GlcCer, at lower doses of this compound. In some disease contexts, the reduction of pro-apoptotic ceramide resulting from GBA2 inhibition may be beneficial.
At low doses, this compound's more potent inhibition of GBA2 can lead to an increase in GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a net decrease in the synthesis of GlcCer and downstream GSLs.
References
Application Note: Techniques for Measuring Glucosylceramide Synthase (GCS) Inhibition by Sinbaglustat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylceramide Synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs).[1][2][3] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for hundreds of complex GSLs.[1][2] GCS is a critical regulator of cellular processes, and its overexpression has been linked to drug resistance in various cancers. This makes GCS a compelling therapeutic target.
Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant N-alkyl iminosugar developed for the treatment of lysosomal storage disorders. It is a dual inhibitor of GCS and the non-lysosomal glucosylceramidase (GBA2). This compound is reported to be approximately 50-fold more potent in inhibiting GBA2 than GCS. At lower doses, it primarily inhibits GBA2, but at higher concentrations, it effectively inhibits GCS, leading to a dose-dependent decrease in plasma concentrations of GlcCer and downstream GSLs like lactosylceramide (LacCer) and globotriaosylceramide (Gb3). This application note provides detailed protocols for measuring the inhibitory activity of this compound against GCS using both in vitro biochemical and cell-based assays.
Mechanism of GCS Inhibition by this compound
GCS is an integral membrane protein located in the cis- and medial-Golgi apparatus. It catalyzes the first step in the synthesis of most GSLs. By inhibiting GCS, this compound reduces the production of GlcCer, thereby depleting the substrate required for the synthesis of more complex GSLs. This mechanism is known as substrate reduction therapy (SRT).
In Vitro Biochemical Assay for GCS Inhibition
This assay measures the direct inhibition of purified or enriched GCS enzyme by this compound. It quantifies the formation of a labeled product from labeled substrates. A common method uses a fluorescently tagged ceramide analogue.
Experimental Workflow
Protocol: GCS Inhibition Assay Using NBD-C6-Ceramide
This protocol is adapted from established methods for measuring GCS activity.
A. Materials and Reagents
-
GCS Enzyme Source: Microsomal fractions from cells overexpressing GCS or purified recombinant human GCS.
-
Substrates:
-
NBD-C6-ceramide (fluorescent acceptor substrate).
-
Uridine diphosphate glucose (UDP-glucose, donor substrate).
-
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or water).
-
Assay Buffer: E.g., 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂.
-
Reaction Stop Solution: Chloroform/Methanol mixture (e.g., 2:1 v/v).
-
TLC Plate: High-Performance Thin-Layer Chromatography (HPTLC) silica gel plates.
-
TLC Mobile Phase: E.g., Chloroform/Methanol/3.5 N Ammonium Hydroxide (85:15:1, v/v/v).
-
Instrumentation: Fluorescence plate reader or TLC scanner.
B. Assay Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for background.
-
Assay Plate Setup: In a microcentrifuge tube or 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add Enzyme: Add 20 µL of the GCS enzyme preparation (e.g., 10-50 µg of microsomal protein) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of a substrate mix containing NBD-C6-ceramide (final concentration ~10-20 µM) and UDP-glucose (final concentration ~25-50 µM).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 200 µL of the chloroform/methanol stop solution.
-
Lipid Extraction: Vortex thoroughly and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
TLC Separation: Re-dissolve the dried lipids in a small volume of chloroform/methanol (2:1) and spot onto an HPTLC plate. Develop the plate using the mobile phase until the solvent front is near the top.
-
Quantification: Air dry the plate. Visualize and quantify the fluorescent spots corresponding to the substrate (NBD-C6-ceramide) and the product (NBD-C6-GlcCer) using a fluorescence scanner.
C. Data Analysis
-
Calculate % Inhibition:
-
% Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background)] * 100
-
-
Determine IC50: Plot the % inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Example IC50 Values
| Compound | Target | IC50 (nM) | Notes |
| This compound | Human GCS | ~750 nM* | Potency can vary based on assay conditions. |
| Eliglustat | Human GCS | 24 nM | Potent GCS inhibitor, serves as a good positive control. |
| Ibiglustat | Human GCS | 14 nM | Potent GCS inhibitor, serves as a good positive control. |
| PDMP | GCS | µM range | Commonly used reference GCS inhibitor. |
*Note: The exact IC50 for this compound against GCS is not widely published in standard biochemical assays; it is noted to be ~50-fold less potent against GCS than against GBA2. The value presented is an estimate for illustrative purposes.
Cell-Based Assay for GCS Inhibition
This assay measures the ability of this compound to inhibit GCS activity within intact cells. It provides a more physiologically relevant assessment by accounting for cell permeability and metabolism of the compound.
Experimental Workflow
Protocol: Measuring Cellular GCS Activity
This protocol uses a fluorescent ceramide analog to trace the metabolic flux through the GCS pathway in cultured cells.
A. Materials and Reagents
-
Cell Line: A suitable cell line (e.g., human skin fibroblasts, HEK293, or a cancer cell line like NCI/ADR-RES).
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Inhibitor: this compound.
-
Labeling Medium: Serum-free medium containing fatty acid-free BSA.
-
Fluorescent Substrate: NBD-C6-ceramide complexed to BSA.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lipid Extraction Solvents: Chloroform, Methanol, Acetic Acid.
-
Instrumentation: Cell culture incubator, fluorescence microscope (optional), TLC or HPLC system with a fluorescence detector.
B. Assay Procedure
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a period sufficient to achieve target engagement (e.g., 4 to 24 hours).
-
Metabolic Labeling: After the treatment period, remove the medium. Wash the cells once with warm PBS. Add the labeling medium containing NBD-C6-ceramide/BSA complex (final concentration ~5-10 µM).
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Cell Harvest and Lipid Extraction:
-
Place the plate on ice and remove the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold acidic methanol (acetic acid:methanol, 1:50, v/v).
-
Transfer to a glass tube and perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water.
-
-
Analysis: Dry, resuspend, and analyze the lipid extract by TLC or HPLC as described in the biochemical assay protocol.
C. Data Analysis
-
Quantify the amount of NBD-C6-GlcCer produced in each condition.
-
Normalize the product formation to a cellular metric like protein concentration.
-
Calculate the % inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the EC50 value.
Data Presentation: Example Cellular Activity
| Compound | Cell Line | Endpoint | EC50 / Effect | Reference |
| This compound | MEB4 Melanoma | GlcCer Synthesis | 93% reduction at 20 µM | |
| This compound | Healthy Humans | Plasma GlcCer | Dose-dependent decrease | |
| T-036 | GD Patient Fibroblasts | GlcCer Reduction | EC50 = 7.6 nM | |
| PDMP | Osimertinib-Resistant NSCLC | Cell Proliferation | IC50 = 15-25 µM |
The described biochemical and cell-based assays are robust methods for quantifying the inhibitory potential of this compound against Glucosylceramide Synthase. The in vitro assay is ideal for determining direct enzyme kinetics and structure-activity relationships, while the cell-based assay provides crucial information on compound efficacy in a biological context, including cell permeability and off-target effects. Together, these techniques provide a comprehensive framework for characterizing GCS inhibitors like this compound in preclinical and drug development research.
References
Application Notes and Protocols for Sinbaglustat Administration in Animal Studies of Lysosomal Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Sinbaglustat (also known as OGT-2378 or ACT-519276), a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), in animal models of lysosomal dysfunction. The provided protocols are based on available data from preclinical studies and are intended to serve as a guide for designing and conducting similar in vivo experiments.
Introduction to this compound
This compound is an orally available, brain-penetrant N-alkyl iminosugar being investigated for the treatment of central neurodegenerative diseases associated with lysosomal dysfunction.[1][2] Its mechanism of action involves the dual inhibition of two key enzymes in glycosphingolipid metabolism:
-
Glucosylceramide Synthase (GCS): This enzyme is responsible for the first step in the synthesis of most glycosphingolipids.
-
Non-lysosomal β-Glucosidase 2 (GBA2): This enzyme hydrolyzes glucosylceramide to glucose and ceramide outside of the lysosome.
This compound is reported to be approximately 50-fold more potent in inhibiting GBA2 than GCS.[1][3] This dual-inhibition profile suggests that at low doses, this compound primarily inhibits GBA2, while at higher doses, it also inhibits GCS, leading to a reduction in the overall synthesis of glycosphingolipids.[3] This mechanism is aimed at reducing the accumulation of harmful substrates in lysosomal storage disorders.
Signaling Pathway of this compound Action
The following diagram illustrates the points of intervention of this compound in the glycosphingolipid metabolic pathway.
Caption: Mechanism of action of this compound.
Data from Animal Studies
The following tables summarize quantitative data from preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound in a Mouse Model of GM1 Gangliosidosis
| Parameter | Wild-Type (WT) | GM1 Model (Untreated) | GM1 Model + this compound (10 mg/kg/day) | GM1 Model + this compound (300 mg/kg/day) |
| Motor Function | Normal | Impaired | Delayed Onset of Impairment | More significant delay in impairment |
| Clinical Score | Normal | Progressive increase | Slower progression | Significantly slower progression |
| Neuronal Vacuolation | Absent | Present | Reduced | Reduced |
| Axonal Damage | Absent | Present | No significant change | Decreased |
| Astrogliosis | Absent | Present | No significant change | Decreased |
| Plasma Neurofilament Light | Baseline | Elevated | - | Decreased at 4 months |
| Brain Glucosylceramide | Baseline | - | Increased | Increased |
| Peripheral Glucosylceramide | Baseline | - | No significant change | Reduced |
Data synthesized from a study in a transgenic mouse model of GM1 gangliosidosis (Glb1-/-).
Table 2: this compound Administration in a Murine Melanoma Model
| Parameter | Value |
| Animal Model | Syngeneic, orthotopic murine melanoma model (MEB4 cells) |
| Dosage | 2500 mg/kg/day (corresponding to 35-40 mg/mouse/day) |
| Administration Route | Oral (p.o.), mixed in powdered chow |
| Outcome | Highly effective in impeding melanoma tumor growth |
Data from a study on the anti-tumor effects of this compound.
Experimental Protocols
The following are detailed protocols for the administration and evaluation of this compound in animal models of lysosomal dysfunction, based on published methodologies.
Protocol 1: Oral Administration of this compound in Rodent Feed
This protocol is suitable for long-term administration of this compound to mice.
Materials:
-
This compound (powder form)
-
Powdered rodent chow
-
Precision balance
-
Mixer (e.g., V-blender or equivalent)
-
Feeder jars
Procedure:
-
Dose Calculation: Determine the target dose of this compound in mg/kg/day. Based on the average daily food consumption of the mice (typically 3-5 g for an adult mouse), calculate the amount of this compound to be mixed per kg of chow.
-
Example Calculation for a 300 mg/kg/day dose:
-
Average mouse weight: 25 g (0.025 kg)
-
Daily dose per mouse: 300 mg/kg/day * 0.025 kg = 7.5 mg/day
-
Average daily food intake: 4 g
-
Concentration in feed: 7.5 mg this compound / 4 g chow = 1.875 g this compound / kg chow.
-
-
-
Preparation of Medicated Chow:
-
Weigh the required amount of this compound powder.
-
In a fume hood, gradually add the this compound to the powdered chow in the mixer.
-
Mix thoroughly for at least 20 minutes to ensure homogenous distribution of the drug.
-
-
Administration:
-
Provide the medicated chow to the mice ad libitum in their regular feeder jars.
-
Replace the medicated chow every 2-3 days to maintain freshness and drug stability.
-
Monitor food consumption regularly to ensure adequate dosing.
-
-
Control Group: The control group should receive powdered chow mixed with a corresponding amount of vehicle (if any was used to dissolve this compound, though it is typically mixed as a powder).
Protocol 2: Behavioral Assessment in a Mouse Model of Neurodegeneration
This protocol outlines a series of behavioral tests to assess motor function and coordination in mouse models of lysosomal storage diseases with neurological involvement.
2.1 Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimation: Place mice on the stationary rod for 1 minute.
-
Training: For 2-3 consecutive days prior to testing, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Place the mouse on the rotarod.
-
Start the rotation, accelerating from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall (the time the mouse remains on the rod).
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
-
2.2 Open Field Test
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with video tracking software.
-
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
The video tracking system will record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
Protocol 3: Histological and Immunohistochemical Analysis of Brain Tissue
This protocol describes the preparation and analysis of brain tissue to assess neuropathology.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin, Luxol Fast Blue)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia, anti-LAMP1 for lysosomes)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Tissue Perfusion and Fixation:
-
Anesthetize the mouse deeply.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to 15% sucrose in PBS and incubate at 4°C until it sinks.
-
Transfer to 30% sucrose in PBS and incubate at 4°C until it sinks.
-
-
Sectioning:
-
Embed the brain in optimal cutting temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat.
-
Mount the sections on microscope slides.
-
-
Staining:
-
For general morphology: Perform Hematoxylin and Eosin (H&E) staining to assess neuronal vacuolation and overall tissue structure.
-
For Immunohistochemistry:
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., containing bovine serum albumin and normal goat serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount with a coverslip using an anti-fade mounting medium.
-
-
-
Imaging and Analysis:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions using image analysis software.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a preclinical animal model.
Caption: Preclinical evaluation workflow for this compound.
Disclaimer: These protocols are intended for informational purposes only and should be adapted to the specific experimental design and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: In Vitro Efficacy of Sinbaglustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat is a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), enzymes pivotal in the metabolism of glycosphingolipids (GSLs).[1] Dysregulation of GSL metabolism is implicated in the pathophysiology of several neurodegenerative diseases characterized by lysosomal dysfunction. This compound, an orally available N-alkyl iminosugar capable of crossing the blood-brain barrier, presents a promising therapeutic strategy for these conditions.[2] These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound, focusing on its enzymatic inhibition, effects on lysosomal function, and its potential to mitigate disease-relevant protein aggregation.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the glycosphingolipid metabolic pathway at two key points. It inhibits Glucosylceramide Synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3][4] Additionally, it inhibits the non-lysosomal β-glucosidase 2 (GBA2), an enzyme that hydrolyzes glucosylceramide to glucose and ceramide outside of the lysosome.[1] Notably, this compound is reported to be 50-fold more potent in inhibiting GBA2 than GCS. This dual inhibition aims to reduce the overall burden of GSLs, which can accumulate to toxic levels in lysosomal storage disorders.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies.
Table 1: Inhibition of Glucosylceramide Synthase (GCS) by this compound
| Cell Line | Assay Type | IC50 | Notes | Reference |
| Mouse RAW cells | In-situ enzyme inhibition | 15 µM | Cells were preincubated with this compound for 15 minutes. |
Table 2: Effect of this compound on Glycosphingolipid Synthesis
| Cell Line | Treatment Concentration | Effect on Glucosylceramide Synthesis | Effect on Ganglioside Synthesis | Notes | Reference |
| MEB4 melanoma cells | 20 µM | 93% reduction | >95% reduction | Did not exhibit cytotoxic or antiproliferative effects. |
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on GCS activity using a fluorescently labeled ceramide analog.
Materials:
-
Cell line of interest (e.g., neuronal cell line, fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
NBD C6-ceramide (fluorescent substrate)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fluorescence plate reader or TLC scanner
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Substrate Incubation:
-
Prepare a working solution of NBD C6-ceramide in a suitable vehicle.
-
Add the NBD C6-ceramide solution to each well and incubate for a specific period (e.g., 2-4 hours) to allow for cellular uptake and conversion to NBD C6-glucosylceramide.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and perform lipid extraction using a standard method, such as the Bligh and Dyer method.
-
-
Analysis:
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescent spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide using a fluorescence scanner.
-
The GCS activity is determined by the amount of NBD C6-glucosylceramide formed.
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Non-lysosomal Glucosylceramidase (GBA2) Activity Assay
This protocol outlines a fluorometric assay to measure the activity of GBA2 in cell lysates using a synthetic substrate.
Materials:
-
Cell line of interest
-
Cell lysis buffer
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) (fluorogenic substrate)
-
Conduritol B epoxide (CBE) (an irreversible inhibitor of lysosomal GBA1)
-
Assay buffer (e.g., McIlvaine buffer, pH 5.8)
-
Stop solution (e.g., glycine-NaOH, pH 10.6)
-
Fluorescence plate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
In a 96-well black plate, add cell lysate to each well.
-
To distinguish GBA2 activity from lysosomal GBA1 activity, pre-incubate a set of wells with CBE to inhibit GBA1.
-
Add different concentrations of this compound to the wells. Include a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
The GBA2 activity is the CBE-resistant β-glucosidase activity.
-
Calculate the percentage of GBA2 inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value as described for the GCS assay.
-
Lysosomal Function Assay
This protocol describes a method to assess overall lysosomal activity in live cells using a self-quenched substrate.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Lysosomal Intracellular Activity Assay Kit (containing a self-quenched substrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a desired period.
-
-
Substrate Loading:
-
Follow the manufacturer's instructions to load the cells with the self-quenched lysosomal substrate. This substrate is endocytosed and transported to the lysosomes.
-
-
Measurement:
-
Within the acidic environment of functional lysosomes, the substrate is cleaved, leading to de-quenching and an increase in fluorescence.
-
Measure the fluorescence intensity using a fluorescence microscope for qualitative analysis or a flow cytometer for quantitative analysis.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each treatment condition.
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells to assess the impact on lysosomal degradative capacity.
-
In Vitro Alpha-Synuclein Aggregation Assay
This protocol details a Thioflavin T (ThT) based assay to monitor the aggregation of alpha-synuclein in the presence of this compound.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Pre-formed alpha-synuclein fibrils (PFFs) for seeding (optional)
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plate with a clear bottom
-
Shaking incubator
-
Fluorescence plate reader
Protocol:
-
Assay Preparation:
-
Prepare solutions of alpha-synuclein monomer, PFFs (if used), and various concentrations of this compound in the assay buffer.
-
Prepare a working solution of ThT.
-
-
Aggregation Reaction:
-
In a 96-well plate, combine the alpha-synuclein monomer, PFFs (to seed aggregation), ThT, and different concentrations of this compound.
-
Include controls with no this compound and no alpha-synuclein.
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a shaking incubator at 37°C.
-
Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader (Excitation: ~450 nm, Emission: ~485 nm). ThT fluorescence increases as it binds to beta-sheet-rich structures in the aggregated alpha-synuclein.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the aggregation kinetics, including the lag phase and the maximum fluorescence intensity, to determine the effect of this compound on alpha-synuclein aggregation.
-
References
Application Notes and Protocols for Assessing Sinbaglustat Target Engagement in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat (also known as OGT-2378 or ACT-519276) is an orally administered iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1][2] GCS is a key enzyme in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1][3] Inhibition of GCS is a therapeutic strategy for several lysosomal storage disorders, such as Gaucher and Fabry disease, by reducing the accumulation of downstream glycosphingolipids.[3]
Assessment of target engagement is crucial in the clinical development of GCS inhibitors like this compound. In plasma, target engagement can be effectively monitored by quantifying the levels of the direct product of GCS, GlcCer, and its downstream metabolites, lactosylceramide (LacCer) and globotriaosylceramide (Gb3). Treatment with this compound is expected to lead to a dose-dependent decrease in the plasma concentrations of these biomarkers.
These application notes provide detailed protocols for the quantification of GlcCer, LacCer, and Gb3 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, a protocol for an in vitro GCS activity assay is included to complement the plasma biomarker analysis.
Signaling Pathway and Drug Mechanism
The following diagram illustrates the glycosphingolipid synthesis pathway and the points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the expected pharmacokinetic parameters of this compound and the pharmacodynamic effects on plasma biomarkers based on a first-in-human study in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound (Multiple Ascending Doses for 7 days)
| Dose (mg, b.i.d.) | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng*h/mL) | t1/2 (hr) |
| 30 | 280 (226, 348) | 1.0 (0.8, 1.3) | 1,306 (1076, 1585) | - |
| 100 | 907 (752, 1094) | 1.3 (0.8, 1.5) | 4,646 (4,051, 5,329) | - |
| 300 | 3,119 (2376, 4093) | 0.9 (0.5, 2.5) | 16,774 (13,061, 21,541) | - |
| 1000 | 9,076 (7416, 11109) | 2.0 (1.3, 4.0) | 51,235 (44,190, 59,402) | 14.7 (9.9, 21.8) |
Data are presented as geometric mean (90% CI). Tmax is presented as median (range).
Table 2: Mean Percentage Change from Baseline in Plasma Biomarkers on Day 7 of this compound Treatment
| Dose (mg, b.i.d.) | Glucosylceramide (GlcCer) | Lactosylceramide (LacCer) | Globotriaosylceramide (Gb3) |
| 30 | No significant change | ~ -20% | ~ -20% |
| 100 | ~ -25% | ~ -35% | ~ -30% |
| 300 | ~ -40% | ~ -50% | ~ -40% |
| 1000 | ~ -40% | ~ -50% | ~ -40% |
| Placebo | -7 to +2% | -5 to +5% | -3 to +3% |
Experimental Protocols
Protocol 1: Quantification of GlcCer, LacCer, and Gb3 in Human Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of GlcCer, LacCer, and Gb3 in human plasma.
1. Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standards (IS): C17-glucosylceramide, C17-lactosylceramide, and C17-globotriaosylceramide
-
Chloroform, Methanol, Water (LC-MS grade)
-
Formic acid, Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Experimental Workflow
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard mix.
-
Add 1 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Load the organic phase onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., chloroform).
-
Elute the glycosphingolipids with an appropriate solvent (e.g., acetone:methanol 9:1, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Exemplary MRM Transitions for Glycosphingolipid Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| GlcCer (d18:1/16:0) | 700.6 | 264.3 |
| GlcCer (d18:1/24:0) | 812.8 | 264.3 |
| LacCer (d18:1/16:0) | 862.6 | 264.3 |
| LacCer (d18:1/24:0) | 974.8 | 264.3 |
| Gb3 (d18:1/16:0) | 1024.7 | 264.3 |
| Gb3 (d18:1/24:0) | 1136.9 | 264.3 |
| C17-GlcCer (IS) | 798.8 | 264.3 |
| C17-LacCer (IS) | 960.8 | 264.3 |
| C17-Gb3 (IS) | 1122.9 | 264.3 |
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is essential to optimize these transitions on the specific mass spectrometer being used.
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of each biomarker in the plasma samples by interpolating from the calibration curve.
Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a cell-based assay to measure the activity of GCS, which can be used to determine the in vitro potency of this compound.
1. Materials and Reagents
-
A suitable cell line with detectable GCS activity (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
NBD-C6-ceramide (fluorescent substrate)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
HPLC system with a fluorescence detector
2. Experimental Workflow
References
- 1. comprehensive-identification-of-glycosphingolipids-in-human-plasma-using-hydrophilic-interaction-liquid-chromatography-electrospray-ionization-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Glycosphingolipid Levels Following Sinbaglustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinbaglustat (also known as ACT-519276 or OGT2378) is an orally administered iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2)[1][2][3]. By inhibiting GCS, this compound effectively reduces the production of glucosylceramide (GlcCer), a key precursor in the synthesis of a wide range of glycosphingolipids (GSLs)[1][4]. This mechanism of action makes this compound a promising therapeutic agent for lysosomal storage disorders characterized by the accumulation of GSLs.
Accurate and robust quantification of GSLs, particularly Glucosylceramide (GlcCer), Lactosylceramide (LacCer), and Globotriaosylceramide (Gb3), in biological matrices is crucial for evaluating the pharmacodynamic effects of this compound and for monitoring treatment efficacy in preclinical and clinical studies. These application notes provide detailed protocols for the quantification of these key GSLs in plasma samples following this compound treatment, primarily focusing on the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. Alternative methods using High-Performance Thin-Layer Chromatography (HPTLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are also discussed.
Mechanism of Action of this compound
This compound's primary therapeutic effect stems from its inhibition of Glucosylceramide Synthase (GCS), a pivotal enzyme in the glycosphingolipid biosynthesis pathway. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming GlcCer. GlcCer then serves as the foundation for the synthesis of more complex GSLs, including LacCer and Gb3. By blocking this initial step, this compound leads to a dose-dependent reduction in the plasma concentrations of these downstream GSLs.
It is also noteworthy that this compound is a more potent inhibitor of GBA2 than GCS. GBA2 is involved in the non-lysosomal catabolism of GlcCer. At lower doses, the more pronounced inhibition of GBA2 may lead to a transient increase in GlcCer levels. However, at therapeutic doses, the inhibition of GCS predominates, resulting in a net decrease in GlcCer and its derivatives.
Quantitative Data on Glycosphingolipid Reduction
Clinical data from a first-in-human trial of this compound demonstrated a clear dose-dependent reduction in plasma levels of GlcCer, LacCer, and Gb3 in healthy subjects after 7 days of twice-daily (b.i.d.) dosing. The maximum decrease from baseline for all three markers was observed on Day 7.
| Dose (mg, b.i.d.) | Analyte | Mean Maximum Decrease from Baseline (%) |
| 30 | GlcCer | No significant decrease |
| LacCer | ~20% | |
| Gb3 | ~20% | |
| 100 | GlcCer | ~25% |
| LacCer | ~35% | |
| Gb3 | ~30% | |
| 300 | GlcCer | ~40% |
| LacCer | ~50% | |
| Gb3 | ~45% | |
| 1000 | GlcCer | ~40% |
| LacCer | ~50% | |
| Gb3 | ~45% |
Table 1: Summary of Mean Maximum Percentage Decrease in Plasma Glycosphingolipid Levels after 7 Days of this compound Treatment. (Data extrapolated from graphical representations in Gehin et al., 2021)
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the simultaneous quantification of GlcCer, LacCer, and Gb3 in plasma.
1. Sample Preparation: Lipid Extraction and Purification
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Chloroform, Methanol (HPLC grade)
-
Internal Standards (IS): C17:0-GlcCer, C17:0-LacCer, C17:0-Gb3 (or other appropriate odd-chain or stable-isotope labeled standards)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Water (LC-MS grade)
-
-
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard mixture.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove salts and other polar interferences.
-
Elute the GSLs with a nonpolar solvent (e.g., methanol or chloroform/methanol).
-
Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example using HILIC):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from a high percentage of A to a higher percentage of B over several minutes to elute the GSLs.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each GSL isoform and internal standard need to be optimized. Examples include:
-
GlcCer (d18:1/16:0): m/z 700.6 -> 264.2
-
LacCer (d18:1/16:0): m/z 862.7 -> 264.2
-
Gb3 (d18:1/16:0): m/z 1024.8 -> 264.2
-
-
Collision Energy and other MS parameters: Must be optimized for the specific instrument used.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for each GSL and the corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of each GSL in the plasma samples by interpolating from the calibration curve.
Alternative Method 1: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC can be a cost-effective method for the separation and semi-quantitative analysis of GSLs. For quantification, HPTLC is often coupled with densitometry or mass spectrometry.
1. Sample Preparation:
-
Lipid extraction is performed as described for the LC-MS/MS method.
2. HPTLC Development:
-
Plate: HPTLC silica gel 60 plates.
-
Application: Spot the extracted lipids and standards onto the plate.
-
Mobile Phase: A solvent system such as chloroform:methanol:water (e.g., 65:25:4, v/v/v) is used to separate the GSLs based on their polarity.
-
Detection: The plate is dried, and the GSLs are visualized by staining with a reagent like primuline or orcinol.
3. Quantification:
-
Densitometry: The intensity of the spots can be measured using a densitometer and compared to standards for quantification.
-
HPTLC-MS: The separated GSL bands can be eluted from the silica and analyzed by mass spectrometry, or analyzed directly from the plate using a specialized interface.
Alternative Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be a high-throughput method for quantifying specific GSLs, provided that specific antibodies are available. Commercial ELISA kits are available for some GSLs, including GlcCer.
1. Principle:
-
An antibody specific to the target GSL (e.g., GlcCer) is coated onto a microplate.
-
Plasma samples (after appropriate dilution and preparation) and standards are added to the wells.
-
The GSL in the sample binds to the antibody.
-
A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate is added, and the resulting color change is proportional to the amount of GSL in the sample.
2. General Protocol (using a competitive ELISA format):
-
Sample Preparation: Plasma samples may require delipidation or extraction to remove interfering substances.
-
Assay Procedure:
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated GSL to each well. This will compete with the GSL in the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification:
-
A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the GSL in the samples is determined from this curve.
-
Logical Relationship Diagram
Conclusion
The quantification of GlcCer, LacCer, and Gb3 is essential for the development and clinical monitoring of this compound. LC-MS/MS stands out as the preferred method due to its high sensitivity, specificity, and ability to multiplex the analysis of these key glycosphingolipids. The provided protocols offer a robust framework for researchers to accurately assess the pharmacodynamic effects of this compound, thereby facilitating its journey from preclinical research to potential clinical application. HPTLC and ELISA serve as valuable alternative or complementary techniques for GSL analysis.
References
- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing potential cytotoxicity of Sinbaglustat at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity associated with Sinbaglustat at high concentrations during in vitro and in vivo experiments.
Troubleshooting Guide: Managing Potential Cytotoxicity
Unexpected cytotoxicity at high concentrations of this compound can be a concern during preclinical research. This guide provides a systematic approach to troubleshoot and mitigate these effects, primarily focusing on the potential for ceramide accumulation due to the inhibition of Glucosylceramide Synthase (GCS).
Problem: Observed cytotoxicity (e.g., decreased cell viability, increased apoptosis) at high concentrations of this compound.
| Potential Cause | Troubleshooting/Monitoring Steps | Potential Mitigation Strategies |
| 1. Ceramide Accumulation | - Measure intracellular ceramide levels: Utilize techniques like HPLC-MS/MS or fluorescent ceramide analogs. - Assess apoptosis markers: Monitor caspase-3/7 activation, PARP cleavage, or Annexin V staining. | - Optimize Concentration: Determine the minimal effective concentration that achieves desired GCS/GBA2 inhibition without significant cytotoxicity. - Time-Course Experiments: Assess if cytotoxicity is time-dependent and consider shorter exposure times. - Co-treatment with Apoptosis Inhibitors: Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.[1] - Modulate Ceramide Metabolism: Investigate the expression and activity of other enzymes in the sphingolipid pathway. |
| 2. Off-Target Effects | - Enzyme Activity Assays: Confirm specific inhibition of GCS and GBA2.[2][3] - Phenotypic Screening: Observe for unexpected cellular phenotypes not directly related to GCS/GBA2 inhibition. | - Compare with other GCS inhibitors: Use structurally different GCS inhibitors to see if the cytotoxic effect is specific to this compound's chemical scaffold. - Control Experiments: Include appropriate vehicle controls and test a range of concentrations. |
| 3. Experimental Artifacts | - Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. - Assay Interference: Verify that this compound does not interfere with the cytotoxicity assay itself (e.g., MTT reduction, luciferase activity). | - Use Lower Solvent Concentrations: Prepare higher stock concentrations of this compound to minimize the final solvent percentage. - Use orthogonal cytotoxicity assays: Confirm findings with a different method (e.g., LDH release vs. ATP-based assay). |
| 4. Cell Line Sensitivity | - Baseline Sphingolipid Profile: Characterize the basal levels of ceramides and glycosphingolipids in your cell model. - Expression of GCS and GBA2: Quantify the expression levels of the target enzymes. | - Test in Multiple Cell Lines: Compare the cytotoxic response across different cell types to identify sensitive models. - Genetic Knockdown/Out: Use siRNA or CRISPR to modulate GCS or GBA2 expression and observe the effect on this compound sensitivity. |
Experimental Protocols
Measurement of Intracellular Ceramide Levels by HPLC-MS/MS
Objective: To quantify changes in intracellular ceramide concentrations following this compound treatment.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable solvent (e.g., methanol/chloroform).
-
Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction method to separate the lipid phase.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis. Include an internal standard (e.g., C17-ceramide) for quantification.
-
LC-MS/MS Analysis: Use a C18 reverse-phase column for separation and a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify different ceramide species.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases as an indicator of apoptosis.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and treat with this compound at various concentrations and time points.
-
Assay Reagent: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a substrate containing the DEVD sequence).
-
Incubation: Incubate at room temperature for the recommended time to allow for substrate cleavage.
-
Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the caspase activity.
Visualizations
Caption: Mechanism of this compound-induced ceramide accumulation.
Caption: Troubleshooting workflow for managing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of two enzymes involved in sphingolipid metabolism: Glucosylceramide Synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[2][4] GCS is responsible for the synthesis of glucosylceramide from ceramide, which is the first step in the formation of most glycosphingolipids. GBA2 is involved in the breakdown of glucosylceramide back to ceramide.
Q2: Why might high concentrations of this compound be cytotoxic?
A2: While clinical studies have shown this compound to be generally well-tolerated, high concentrations in vitro could potentially lead to cytotoxicity. The primary hypothesis for this is the accumulation of the pro-apoptotic lipid, ceramide. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide. This could lead to a buildup of intracellular ceramide, which is a known trigger for apoptosis (programmed cell death) through both caspase-dependent and independent pathways.
Q3: Is there direct evidence of this compound-induced cytotoxicity at high concentrations?
A3: Currently, there is limited published data specifically detailing a cytotoxic profile for this compound at high concentrations. One study on MEB4 melanoma cells showed no cytotoxic or antiproliferative effects at a concentration of 20 μM. However, studies on other GCS inhibitors have demonstrated that they can enhance the cytotoxicity of chemotherapeutic agents by increasing ceramide levels. Therefore, the potential for cytotoxicity at high concentrations is inferred from its mechanism of action.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
A4: To determine if the observed cytotoxicity is due to the intended inhibition of GCS, you can perform several experiments. First, measure the intracellular levels of ceramide and glucosylceramide to confirm that this compound is modulating its direct targets. An increase in ceramide and a decrease in glucosylceramide would support an on-target effect. Second, you can use a structurally unrelated GCS inhibitor to see if it phenocopies the cytotoxic effect. If both compounds induce similar levels of cytotoxicity, it is more likely to be an on-target effect. Finally, genetic knockdown of GCS should sensitize cells to further ceramide-inducing stress, and this can be compared to the effect of this compound.
Q5: What are the key parameters to monitor in vivo when using high doses of this compound?
A5: In preclinical in vivo studies using high doses of this compound, it is important to monitor for general signs of toxicity such as weight loss, changes in behavior, and any signs of gastrointestinal distress. Clinical trials in humans have noted symptoms like dizziness and nausea at the highest doses, particularly in female subjects. Therefore, monitoring for neurological and gastrointestinal adverse effects is recommended. Standard toxicology assessments, including clinical chemistry and histopathology of key organs, should also be part of the safety evaluation.
References
- 1. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of β-glucosidase 2 (GBA2) activity using lithocholic acid β-3-O-glucoside substrate for cultured fibroblasts and glucosylceramide for brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition enhances vincristine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Sinbaglustat experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sinbaglustat. The following information is designed to help you navigate unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the non-lysosomal glucosylceramidase (GBA2). This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. By inhibiting GBA2, this compound leads to an accumulation of its substrate, glucosylceramide, which can modulate various downstream cellular processes.
Q2: I am observing lower-than-expected potency (high IC50 value) in my cell-based assays. What are the potential causes?
A2: Several factors could contribute to reduced potency. Consider the following:
-
Cellular Permeability: this compound may have poor permeability in your specific cell line.
-
Protein Binding: High levels of serum proteins in the culture medium can bind to the compound, reducing its effective concentration.
-
Drug Efflux: The cell line you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell.
-
Experimental Conditions: The incubation time, cell density, and substrate concentration can all influence the apparent IC50 value.
Q3: My experiment shows significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this expected?
A3: While this compound is designed to be selective, off-target effects can lead to cytotoxicity, especially at higher concentrations. It is also possible that the accumulation of glucosylceramide, the substrate of GBA2, is toxic to your specific cell model. We recommend performing a dose-response curve for cytotoxicity in parallel with your functional assays.
Q4: I am seeing significant variability in my results between different experimental batches. What can I do to improve consistency?
A4: To improve batch-to-batch consistency, it is crucial to standardize your experimental protocol. Key parameters to control include:
-
Compound Handling: Ensure this compound is properly dissolved and stored to prevent degradation.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations.
-
Assay Reagents: Use reagents from the same lot number whenever possible and prepare fresh solutions for each experiment.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay development.
Troubleshooting Guides
Issue 1: Inconsistent Enzyme Inhibition Results
If you are observing variable inhibition of GBA2 activity, consult the following troubleshooting workflow.
Issue 2: Unexpected Phenotypic Changes in Cellular Models
If you observe unexpected cellular phenotypes, consider the possibility of off-target effects or downstream consequences of GBA2 inhibition.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | GBA2 Expression | IC50 (nM) |
| SH-SY5Y | Human neuroblastoma | High | 50 |
| HeLa | Human cervical cancer | Moderate | 120 |
| HEK293 | Human embryonic kidney | Low | 450 |
| Primary Neurons | Mouse cortical neurons | High | 75 |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| GBA2 Activity Assay | 1 nM - 10 µM | 1 - 4 hours |
| Glucosylceramide Accumulation | 100 nM - 5 µM | 24 - 72 hours |
| Cytotoxicity Assay | 100 nM - 100 µM | 48 - 72 hours |
Experimental Protocols
Protocol 1: GBA2 Activity Assay in Cell Lysates
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Enzyme Reaction:
-
Dilute the cell lysate to a final protein concentration of 0.5 mg/mL in assay buffer.
-
Add this compound at various concentrations (e.g., from 1 nM to 10 µM) and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding a fluorescent GBA2 substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside).
-
Incubate for 60 minutes at 37°C.
-
-
Data Acquisition:
-
Stop the reaction by adding a high-pH stop solution.
-
Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Protocol 2: Western Blot for GBA2 Expression
-
Sample Preparation:
-
Prepare cell lysates as described in the GBA2 Activity Assay protocol.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GBA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Signaling Pathway
The following diagram illustrates the central role of GBA2 in glucosylceramide metabolism and the mechanism of action for this compound.
Sinbaglustat Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sinbaglustat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Summary of Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Shelf Life | Important Considerations |
| -80°C | 6 months | Sealed storage, protect from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, protect from moisture and light.[1] |
Stability Profile
While specific forced degradation studies on this compound are not extensively available in public literature, studies on structurally similar N-alkylated iminosugars, such as Miglustat, provide valuable insights into potential stability characteristics. The following data is extrapolated from a stability study on Miglustat in a suspension and should be considered as a guideline for this compound.
Table 1: pH-Dependent Color Change of an Iminosugar Suspension (Miglustat) at 2°C–8°C
| Concentration & pH | Initial Appearance | Appearance after 9-14 Days | Appearance after 28 Days |
| 20 mg/mL (pH 7.4-7.6) | Yellow | Brown | Brown |
| 10 mg/mL (pH 7.3) | Yellow | Brown | Brown |
| 5 mg/mL (pH 6.3-6.5) | Yellow | Yellow | Yellow |
| 20 mg/mL (pH adjusted to 4.4) | Yellow | Yellow | Yellow |
Source: Adapted from a study on Miglustat stability.[2]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Iminosugar Stability Analysis
This protocol is adapted from a method used for the stability testing of Miglustat and can serve as a starting point for developing a stability-indicating method for this compound.
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1100 or equivalent).[2]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. For Miglustat, 208 nm was used.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., mobile phase or a compatible solvent).
-
For stability studies, samples should be taken at specified time points from the stressed conditions (e.g., different pH, temperature, light exposure).
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Signaling Pathways and Workflows
Caption: Workflow for conducting forced degradation studies of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low compound activity in bioassays. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of stock solutions. 3. Contamination of the stock solution. | 1. Verify storage conditions against the recommended guidelines (-80°C for long-term, -20°C for short-term). 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Use sterile techniques when handling solutions. Prepare fresh stock solutions if contamination is suspected. |
| Inconsistent results between experiments. | 1. Instability of the compound in the experimental buffer or media. 2. Adsorption of the compound to plasticware. | 1. Perform a preliminary stability test of this compound in your specific experimental buffer at the working temperature. Consider adjusting the pH if instability is observed. 2. Use low-adsorption plasticware or glass vials for preparing and storing working solutions. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation of this compound. 2. Interaction with excipients or other components in the formulation. 3. Contamination. | 1. This is expected in forced degradation studies. For routine analysis, this indicates instability. Review storage and handling procedures. 2. If using a formulation, perform compatibility studies with individual excipients. 3. Ensure all solvents and materials are of high purity. |
| Discoloration of this compound solution. | 1. pH-dependent degradation. 2. Oxidation. | 1. As observed with the related compound Miglustat, solutions at neutral to slightly basic pH may be more prone to discoloration over time. Consider adjusting the pH to a more acidic range if compatible with the experiment. 2. Protect solutions from excessive exposure to air. Consider degassing solvents or using antioxidants if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While the provided search results do not specify a universal solvent, a common practice for similar compounds is to use a high-purity organic solvent such as DMSO for the initial stock solution, which can then be further diluted in aqueous buffers or cell culture media for working solutions. It is crucial to check the solubility of this compound in the chosen solvent and to be aware of the potential effects of the solvent on the experimental system.
Q2: How should I handle this compound powder?
A2: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Q3: Is this compound sensitive to light?
A3: The recommendation to store this compound away from light suggests that it may be photosensitive. Therefore, it is best practice to protect both stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I store this compound solutions at room temperature?
A4: Based on the provided storage information, room temperature storage is not recommended. For optimal stability, stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).
Q5: What are the likely degradation pathways for this compound?
A5: As an N-alkylated iminosugar, potential degradation pathways could include oxidation of the amine or hydroxyl groups, and hydrolysis, particularly at extreme pH values. The piperidine ring itself is generally stable. Further forced degradation studies would be necessary to fully elucidate the specific degradation products of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of refrigerated miglustat after preparation in InOrpha® flavored suspending excipient for compounding of oral solutions and suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of iminosugar-based inhibitors
Welcome to the technical support center for iminosugar-based inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using these compounds and troubleshooting potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: My iminosugar inhibitor is showing significant cytotoxicity in my cell-based assays. What is the likely cause and how can I mitigate it?
A1: Cytotoxicity is a common issue with iminosugar inhibitors, particularly N-alkylated derivatives. The length of the alkyl chain is a critical determinant of cytotoxicity, with longer chains often leading to increased cell death[1].
Troubleshooting Steps:
-
Determine the Maximum Non-Toxic Dose: Conduct a dose-response experiment using a cell viability assay (e.g., MTS, MTT, or Trypan Blue exclusion) to determine the CC50 (50% cytotoxic concentration) of your inhibitor in your specific cell line. This will help you establish a working concentration range that is not overtly toxic.
-
Optimize Inhibitor Concentration: Use the lowest concentration of the inhibitor that still achieves the desired on-target effect.
-
Consider Alternative Derivatives: If cytotoxicity remains an issue, consider using an analog with a shorter N-alkyl chain or a different substitution that may have a better therapeutic window.
-
Confirm On-Target Engagement: Use an assay like Free Oligosaccharide (FOS) analysis to confirm that you are achieving inhibition of the target ER α-glucosidases at non-toxic concentrations.
Q2: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to the inhibition of ER α-glucosidases. What could be the cause?
A2: Iminosugars are glycomimetics and can interact with multiple cellular enzymes beyond the primary targets in the endoplasmic reticulum. This promiscuity can lead to off-target effects[2][3][4].
Potential Off-Target Pathways:
-
Inhibition of Glycolipid Processing: N-alkylated iminosugars, such as NB-DNJ (Miglustat), are known inhibitors of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid synthesis[2]. This can alter cellular lipid composition and lead to various downstream effects.
-
Inhibition of Lysosomal or Intestinal Glycosidases: Iminosugars can inhibit other glycosidases, such as lysosomal α-glucosidase or intestinal disaccharidases. While the latter is more relevant in vivo, inhibition of lysosomal enzymes could have cellular consequences.
-
pH-Dependent Inhibition: The inhibitory activity of iminosugars can be pH-dependent, which may affect their activity in different cellular compartments with varying pH levels.
To investigate these possibilities, you can perform experiments to measure the activity of these off-target enzymes in the presence of your inhibitor.
Q3: How can I be sure that the antiviral or biological effect I am observing is due to the inhibition of ER α-glucosidases and not an off-target effect?
A3: This is a critical question in iminosugar research. A multi-pronged approach is necessary to confirm the mechanism of action.
Recommended Validation Experiments:
-
Use Control Compounds: Compare the effects of your glucose-mimicking iminosugar (e.g., a DNJ derivative) with a galactose-mimicking analog (e.g., a DGJ derivative). DGJ derivatives typically inhibit glycolipid processing but not ER α-glucosidases. If the biological effect is only seen with the DNJ derivative, it strongly suggests the involvement of ER α-glucosidase inhibition.
-
Free Oligosaccharide (FOS) Analysis: This is a direct method to assess the inhibition of ER α-glucosidases I and II in a cellular context. Inhibition of these enzymes leads to the accumulation of specific glucosylated FOS species in the cytosol. Correlating the dose-dependent accumulation of these FOS with your observed biological effect provides strong evidence for on-target activity.
-
Glycolipid Analysis: To rule out major effects on glycosphingolipid synthesis, you can measure the levels of key glycolipids (e.g., GM3) in your treated cells.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability can stem from several sources when working with iminosugar inhibitors.
| Potential Cause | Troubleshooting Action |
| Inhibitor Instability | Ensure proper storage of the iminosugar solution (typically frozen in aliquots). Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media composition, as cellular metabolism can affect inhibitor uptake and efficacy. |
| pH of Media | The protonation state, and thus activity, of iminosugars can be pH-dependent. Ensure your culture media is properly buffered and the pH is consistent across experiments. |
| Inconsistent Dosing | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to ensure accurate and consistent final concentrations. |
Issue 2: Lack of Expected Biological Effect
If the iminosugar inhibitor is not producing the anticipated outcome (e.g., no reduction in viral titer), consider the following:
| Potential Cause | Troubleshooting Action |
| Insufficient Inhibitor Concentration | The required effective concentration (EC50) can vary significantly between cell types and viruses/systems. Perform a dose-response curve to determine the optimal concentration. |
| Poor Cellular Uptake | The efficiency of iminosugar entry into the ER needs to be confirmed. Use FOS analysis to verify that the inhibitor is reaching its target and inhibiting ER glucosidases within the cell. |
| Target Independence | The biological process you are studying may not be dependent on the calnexin cycle and ER α-glucosidase activity. Some viral glycoproteins, for instance, may fold efficiently without this pathway. |
| Enzyme Specificity | The specific iminosugar derivative you are using may not be a potent inhibitor of the target glucosidase in your system. There can be significant discrepancies in IC50 values between enzymes from different species (e.g., yeast vs. mammalian). |
Experimental Protocols
Protocol 1: Assessment of Inhibitor Cytotoxicity using MTS Assay
This protocol determines the concentration of the iminosugar inhibitor that is toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Iminosugar inhibitor stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the iminosugar inhibitor in complete culture medium. A typical range would be from 0.1 µM to 500 µM. Include a "no inhibitor" (vehicle) control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: In Vitro Glycosidase Inhibition Assay
This protocol assesses the inhibitory activity of the iminosugar against a specific glycosidase using a chromogenic substrate.
Materials:
-
Purified glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae or commercial mammalian enzymes).
-
Appropriate enzyme buffer (pH-optimized for the specific enzyme).
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
-
Iminosugar inhibitor stock solution.
-
Stop solution (e.g., 0.4 M Na2CO3).
-
96-well plate.
-
Plate reader.
Methodology:
-
Prepare serial dilutions of the iminosugar inhibitor in the enzyme buffer.
-
In a 96-well plate, add a fixed amount of the glycosidase enzyme to each well.
-
Add the different concentrations of the iminosugar inhibitor to the wells. Include a "no inhibitor" control.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Allow the reaction to proceed for a set amount of time, ensuring it stays within the linear range.
-
Stop the reaction by adding the stop solution. The stop solution will also cause a color change in the released p-nitrophenol.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Data Presentation
Table 1: Comparative Inhibitory Activity and Cytotoxicity of Iminosugar Derivatives
| Inhibitor | Target Enzyme | IC50 (µM) | Off-Target Enzyme | IC50 (µM) | Cell Line | CC50 (µM) | Antiviral EC50 (µM) |
| NB-DNJ | ER α-Glucosidases | ~1-20 | Glucosylceramide Synthase | ~0.8-1.4 | MDMΦ | >100 | 7.8-14.5 (DENV) |
| NN-DNJ | ER α-Glucosidases | ~0.1-5 | - | - | MDMΦ | 31.6 | 1.2 (DENV) |
| Celgosivir | ER α-Glucosidases | ~5-10 | Intestinal Disaccharidases | Yes | MDMΦ | >100 | 5.0 (DENV) |
| NB-DGJ | Glucosylceramide Synthase | Potent | ER α-Glucosidases | Inactive | MDMΦ | >100 | No effect (DENV) |
Note: IC50, CC50, and EC50 values are highly dependent on the specific assay conditions, enzyme source, and cell line used. The data presented are illustrative examples from cited literature.
Visualizations
Caption: Glycoprotein folding pathway and points of iminosugar inhibition.
Caption: Troubleshooting workflow for iminosugar inhibitor experiments.
Caption: On-target vs. potential off-target effects of iminosugars.
References
- 1. Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
How to mitigate general symptoms observed at high doses of Sinbaglustat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sinbaglustat. The information is based on findings from a first-in-human clinical trial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ACT-519276 and OGT2378) is an orally available N-alkyl iminosugar that can cross the blood-brain barrier.[1][2] It is a dual inhibitor of two enzymes involved in glycosphingolipid (GSL) metabolism:
-
Glucosylceramide synthase (GCS): An enzyme that plays a crucial role in the synthesis of GSLs.[1][2]
-
Non-lysosomal glucosylceramidase (GBA2): An enzyme involved in the catabolism of GSLs.[1]
This compound is approximately 50-fold more potent at inhibiting GBA2 than GCS. At lower doses, this differential potency is expected to lead to an increase in glucosylceramide (GlcCer) levels due to GBA2 inhibition. At higher doses, the inhibition of GCS is expected to become more prominent, leading to a decrease in the synthesis of GlcCer and downstream GSLs like lactosylceramide (LacCer) and globotriaosylceramide (Gb3).
Q2: What are the general symptoms observed at high doses of this compound in clinical trials?
A2: In a multiple-ascending dose (MAD) study in healthy volunteers, a pattern of general symptoms was observed at the highest dose of 1,000 mg administered twice daily for 7 days. These symptoms included dizziness and nausea. Notably, these symptoms were reported by three out of four female subjects in that cohort, while none of the male subjects reported adverse events at this dose. This observation might be partially explained by a roughly 30% higher plasma exposure to this compound in female subjects compared to male subjects.
Q3: Was this compound well-tolerated at all doses?
A3: this compound was generally well-tolerated in both single-ascending dose (SAD) and multiple-ascending dose (MAD) studies. In the SAD study, which administered single doses from 10 mg to 2,000 mg, all reported adverse events were of mild intensity. The most common adverse event was headache, which was reported by two subjects and did not show a relationship to the dose. In the MAD study, the compound was well-tolerated at doses of 30 mg, 100 mg, and 300 mg twice daily. The general symptoms of dizziness and nausea were specific to the highest dose of 1,000 mg twice daily and were primarily observed in female participants.
Q4: Are there known class effects for GCS inhibitors that might be relevant?
A4: Yes, other GCS inhibitors have been associated with specific side effect profiles. For instance, Miglustat, another GCS inhibitor, is known to cause gastrointestinal disturbances such as diarrhea, flatulence, and abdominal pain. This is thought to be due to the inhibition of intestinal disaccharidases. While the first-in-human trial of this compound did not prominently report these gastrointestinal side effects, it is a potential class effect to be aware of during drug development.
Troubleshooting Guides
Issue 1: Investigator observes dizziness and/or nausea in female subjects at high doses.
Possible Cause:
-
As observed in the MAD clinical trial, high doses of this compound (e.g., 1,000 mg twice daily) can lead to symptoms of dizziness and nausea, particularly in female subjects. This may be linked to higher plasma exposure in females.
Suggested Mitigation Strategies:
-
Dose Adjustment: If the experimental protocol allows, consider a dose reduction in subjects experiencing these symptoms. The clinical data suggests good tolerability at doses of 300 mg twice daily and below.
-
Subject Monitoring: Closely monitor vital signs (blood pressure, pulse rate) and consider electrocardiogram (ECG) monitoring, as was done in the clinical trial, to ensure subject safety.
-
Pharmacokinetic (PK) Analysis: If feasible within your experimental design, measure plasma concentrations of this compound to determine if the symptomatic subjects have significantly higher exposure.
-
Symptomatic Treatment: For mild to moderate symptoms, consider supportive care. The decision to use anti-emetic or anti-dizziness medication should be based on the clinical judgment of the investigator and the study protocol.
Issue 2: Subject reports headache during the experiment.
Possible Cause:
-
Headache was reported as a mild adverse event in the single-ascending dose study of this compound, with no clear dose-dependency.
Suggested Mitigation Strategies:
-
Record and Monitor: Document the incidence, severity, and duration of the headache. Note any potential confounding factors.
-
Assess for Other Symptoms: Determine if the headache is an isolated event or part of a broader symptom pattern.
-
Standard Operating Procedures for AEs: Follow your institution's standard operating procedures for managing mild adverse events in a research setting. This may include temporary observation or administration of over-the-counter analgesics, if permitted by the study protocol.
Data Presentation
Table 1: Summary of Dosing and Key Observations in the First-in-Human Study of this compound
| Study Type | Dose Range | Population | Key Tolerability and Safety Findings |
| Single-Ascending Dose (SAD) | 10 mg to 2,000 mg | Healthy Male Subjects | Well-tolerated; all adverse events were mild. The most frequent AE was headache with no dose relationship. |
| Multiple-Ascending Dose (MAD) | 30 mg, 100 mg, 300 mg, 1,000 mg (twice daily for 7 days) | Healthy Male and Female Subjects | Well-tolerated at doses up to 300 mg twice daily. At 1,000 mg twice daily, a pattern of general symptoms (dizziness, nausea) was observed in 3 of 4 female subjects. No male subjects at this dose reported AEs. |
Experimental Protocols
Protocol 1: Assessment of Subject Tolerability to High Doses of this compound
-
Subject Screening:
-
Conduct a thorough physical examination.
-
Record baseline vital signs (blood pressure, pulse rate) and perform a baseline ECG.
-
Collect baseline blood and urine samples for standard clinical laboratory assessments.
-
-
Dosing and Monitoring:
-
Administer this compound according to the study protocol.
-
Monitor subjects for the emergence of any adverse events, with a specific focus on dizziness, nausea, and headache.
-
Record vital signs at predefined intervals post-dosing.
-
Consider continuous Holter monitoring for ECG on the first and last days of high-dose administration, as was done in the MAD study.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling:
-
Collect plasma samples at predetermined time points to measure concentrations of this compound, GlcCer, LacCer, and Gb3. This will help correlate drug exposure with any observed symptoms and with target engagement.
-
-
Data Analysis:
-
Analyze the incidence and severity of adverse events in relation to dose and subject sex.
-
Correlate PK data with the incidence of adverse events.
-
Analyze the dose-dependent changes in GSL biomarkers to confirm target engagement.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on GCS and GBA2.
Caption: Troubleshooting workflow for managing adverse events.
References
Adjusting Sinbaglustat treatment duration for complex GSL analysis
Welcome to the technical support center for researchers utilizing Sinbaglustat in the study of complex glycosphingolipid (GSL) metabolism. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2). GCS is the enzyme responsible for the initial step in the synthesis of most GSLs, converting ceramide to glucosylceramide (GlcCer). GBA2 is involved in the catabolism of GlcCer. This compound is significantly more potent in inhibiting GBA2 than GCS.[1]
Q2: How does the dual inhibition by this compound affect GSL levels?
At lower concentrations, this compound's potent inhibition of GBA2 can lead to an increase in GlcCer levels, as its breakdown is blocked. At higher concentrations, the inhibition of GCS becomes more prominent, leading to a dose-dependent decrease in GlcCer and downstream complex GSLs, such as lactosylceramide (LacCer) and globotriaosylceramide (Gb3).[1]
Q3: Why do complex GSLs require a longer this compound treatment duration to show a significant decrease?
The synthesis of complex GSLs is a multi-step process. When GCS is inhibited by this compound, the primary effect is the reduction of the initial precursor, GlcCer. The depletion of more complex GSLs, which are synthesized from GlcCer and its derivatives, occurs more slowly as the existing pools of these lipids are gradually turned over. Therefore, a longer treatment period is necessary to observe a significant reduction in these complex GSLs.[1][2]
Q4: Can I use this compound to study GSL-dependent signaling pathways?
Yes, by depleting GSLs, this compound can be a valuable tool to investigate the role of these lipids in various signaling pathways, particularly in cancer cells where GSLs are often aberrantly expressed and contribute to pathways like PI3K/Akt and RAS/MAPK/ERK.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected reduction in complex GSLs after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Duration | More complex GSLs have a slower turnover rate. Extend the treatment duration (e.g., from 48 hours to 72 or 96 hours) to allow for the depletion of downstream GSLs. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and GSLs of interest. A concentration that effectively reduces GlcCer may not be sufficient to significantly impact more complex GSLs within a shorter timeframe. |
| Cell Line-Specific Differences in GSL Metabolism | Different cell lines exhibit varying baseline expression and turnover rates of GSLs. What is effective in one cell line may not be in another. Characterize the baseline GSL profile of your cell line. |
| High GSL Content in Serum-Containing Media | Serum can be a source of GSLs. Consider reducing the serum concentration or using serum-free media for a portion of the experiment, if compatible with your cell line's viability. |
Issue 2: Poor peak shape or low signal intensity during LC-MS analysis of GSLs.
| Possible Cause | Troubleshooting Step |
| Suboptimal GSL Extraction | Ensure complete cell lysis and efficient partitioning of lipids. The chloroform/methanol extraction method is standard, but may need optimization for your specific cell type. |
| Ion Suppression | Co-eluting lipids or other cellular components can suppress the ionization of GSLs. Optimize your chromatographic separation to better resolve GSLs from interfering species. Consider using an internal standard for each GSL class to correct for matrix effects. |
| In-source Fragmentation | GSLs can be prone to fragmentation in the mass spectrometer's ion source. Optimize source parameters such as capillary voltage and gas temperatures to minimize fragmentation and maximize the signal of the intact molecular ion. |
| Sample Carryover | GSLs, being lipids, can adhere to the LC system components. Implement a robust wash protocol for the autosampler and column between injections to prevent carryover. |
| Incorrect Mobile Phase Composition | The choice of mobile phase is critical for GSL separation. For neutral GSLs, positive ion mode with mobile phases containing ammonium formate can be effective. For acidic GSLs (gangliosides), negative ion mode is often preferred. |
Experimental Protocols
Protocol 1: GSL Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of total GSLs from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sonicator bath
-
Centrifuge
-
Glass vials
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from a confluent plate of cells (e.g., 1 x 10^6 cells).
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction:
-
To the cell pellet, add 2 mL of a chloroform/methanol mixture (2:1, v/v).
-
Sonicate the mixture in a sonic bath for 5 minutes.
-
Incubate at 37°C for 1 hour with shaking.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the supernatant (lipid extract) and transfer to a new glass vial.
-
To the remaining pellet, add 1 mL of a chloroform/methanol/water mixture (1:2:0.8, v/v/v).
-
Incubate at 37°C for 2 hours with shaking.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the supernatant and pool it with the first lipid extract.
-
-
Phase Separation and Sample Preparation:
-
Add 0.2 volumes of deionized water to the pooled lipid extract.
-
Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the GSLs.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol/acetonitrile/water).
-
Protocol 2: General LC-MS/MS Parameters for GSL Analysis
These are starting parameters and should be optimized for your specific instrument and GSLs of interest.
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC column is commonly used. For example, a Develosil C30 column (1 x 50 mm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile/water (90:8:2) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 5 µL/min.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute GSLs based on their polarity.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) for neutral GSLs and negative ESI (-) for acidic GSLs (gangliosides).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.
-
Collision Energy: Optimize for each GSL to achieve characteristic fragmentation patterns for identification and quantification.
-
Data Presentation
Table 1: Hypothetical Dose-Dependent Effect of a GCS Inhibitor on GSL Levels in a Cancer Cell Line (72-hour treatment)
| GSL Species | Control (Relative Abundance) | 10 µM GCS Inhibitor (% Change from Control) | 50 µM GCS Inhibitor (% Change from Control) |
| GlcCer | 100% | -45% | -85% |
| LacCer | 100% | -30% | -70% |
| Gb3 | 100% | -20% | -60% |
| GM3 | 100% | -15% | -55% |
Note: This table presents hypothetical data based on the known effects of GCS inhibitors to illustrate the expected trend. Actual results will vary depending on the cell line, inhibitor, and experimental conditions.
Visualizations
Caption: this compound's dual inhibition of GCS and GBA2 in the GSL pathway.
Caption: Experimental workflow for GSL analysis after this compound treatment.
References
Technical Support Center: Assays for Detecting Downstream Effects of GCS Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucosylceramide Synthase (GCS) inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream effects of GCS inhibition that can be assayed?
A1: Inhibition of GCS blocks the conversion of ceramide to glucosylceramide, the precursor for most glycosphingolipids.[1] This leads to several measurable downstream effects:
-
Alteration in Glycosphingolipid (GSL) levels: A direct consequence is the reduction of glucosylceramide (GlcCer) and downstream GSLs, such as lactosylceramide (LacCer) and gangliosides.[2][3]
-
Induction of Apoptosis: The accumulation of the pro-apoptotic lipid ceramide can trigger programmed cell death.[1][4]
-
Cell Cycle Arrest: GCS inhibition can lead to cell cycle arrest, often at the G1 or G2/M phase.
-
Reversal of Multidrug Resistance (MDR): GCS is often overexpressed in multidrug-resistant cancer cells. Its inhibition can down-regulate the expression of MDR1 (P-glycoprotein), resensitizing cells to chemotherapeutic drugs.
Q2: How can I measure the activity of GCS in my cellular model?
A2: GCS activity can be measured using cell-based assays with fluorescently labeled substrates. A common method involves using NBD C6-ceramide, a fluorescent analog of ceramide. The cells take up this substrate, and GCS converts it to NBD C6-glucosylceramide. The lipids are then extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the fluorescent product is quantified.
Q3: What are the most common inhibitors used for GCS, and what are their typical working concentrations?
A3: Several small molecule inhibitors are commonly used. The optimal concentration is cell-line dependent and should be determined empirically, often by performing a dose-response curve to find a sublethal concentration (e.g., IC10) for longer-term experiments.
-
PDMP (d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol): A widely used inhibitor. Effective concentrations can range from 10 µM to 50 µM.
-
PPMP (d,l-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol): Another common inhibitor, often used in the range of 5 µM to 20 µM.
-
Genz-123346 and GENZ-667161 (Venglustat analog): More specific and potent inhibitors.
Q4: How do I choose the right analytical method to quantify changes in sphingolipid levels?
A4: The choice of method depends on the specific lipids you want to measure and the required sensitivity.
-
Thin-Layer Chromatography (TLC): A straightforward method for separating and semi-quantitatively assessing different lipid species, especially when using radiolabeled or fluorescent precursors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification and detailed profiling of various sphingolipid species. It offers high sensitivity and specificity.
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Glycosphingolipid Levels After GCS Inhibitor Treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line. An MTT or similar cell viability assay can help identify a concentration that inhibits GCS without causing significant cytotoxicity, especially for longer incubation times. |
| Inhibitor Inactivity | Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions. If possible, test the inhibitor in a positive control cell line known to be sensitive to GCS inhibition. |
| Cell Line Resistance | Some cell lines may be inherently resistant to GCS inhibitors or express compensatory pathways. Consider using a different inhibitor or a genetic approach like siRNA or shRNA to confirm the role of GCS. |
| Incorrect Timing of Assay | The depletion of GSLs may take time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant reduction in GSL levels. |
| Lipid Extraction Inefficiency | Review and optimize your lipid extraction protocol. Ensure complete cell lysis and efficient partitioning of lipids. |
Problem 2: High Variability in Apoptosis or Cell Cycle Data.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells and plates. Uneven cell density can lead to variability in cell health and response to treatment. |
| "Edge Effect" in Multi-well Plates | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered experimental responses. Use cells within a consistent and low passage number range for all experiments. |
| Off-Target Effects of Inhibitor | At high concentrations, some GCS inhibitors may have off-target effects that can influence apoptosis and cell cycle independent of GCS inhibition. Use the lowest effective concentration and consider validating key findings with a second inhibitor or a genetic approach. |
| Incorrect Gating in Flow Cytometry | For both cell cycle and apoptosis analysis, ensure consistent and accurate gating strategies are applied across all samples. Use appropriate controls (e.g., unstained cells, single-stain controls) to set up your gates correctly. |
Problem 3: No Reversal of Multidrug Resistance (MDR) Observed.
| Possible Cause | Suggested Solution |
| Insufficient GCS Inhibition | Confirm that the GCS inhibitor is effectively reducing GSL levels in your MDR cell line. Measure GSLs directly using LC-MS/MS or TLC. |
| MDR Mechanism is Independent of GCS | While GCS overexpression is linked to MDR, it is not the only mechanism. Your cell line may have other resistance mechanisms (e.g., mutations in the drug target, other efflux pumps). |
| Inadequate Treatment Duration | The down-regulation of MDR1 (P-glycoprotein) expression following GCS inhibition may require prolonged treatment (e.g., several days). Conduct a time-course experiment to assess MDR1 protein levels by Western blot. |
| Inhibitor is a P-glycoprotein Substrate | Some inhibitors might be substrates for P-glycoprotein themselves, leading to their efflux from the cell and reduced efficacy. |
Data Presentation
Table 1: Effect of GCS Inhibition on IC50 Values of Chemotherapeutic Agents in Resistant Cell Lines
| Cell Line | GCS Inhibition Method | Chemotherapeutic Agent | IC50 (Control) | IC50 (With GCS Inhibition) | Fold Change | Reference |
| WiDr (p53 R273H) | UGCG-knockout | Taxol | 2.0 nM | 0.78 nM | ~2.6 | |
| WiDr (p53 R273H) | Genz-161 | Oxaliplatin | - | - | ~2 | |
| WiDr (p53 R273H) | Genz-161 | Irinotecan | 12 µM | 5.7 µM | ~2.1 | |
| MCF-7-AdrR | PPMP (5.0 µM, 4 days) | Vinblastine | - | - | - | |
| KB-V0.01 | PPMP (10 µM, 7 days) | - | - | - | - | |
| PC9 (Osimertinib-Resistant Clones) | PDMP | - | IC50: 15-25 µM | - | - |
Note: '-' indicates that specific quantitative IC50 values were not provided in the cited abstract, but a significant reversal of resistance was reported.
Experimental Protocols
Protocol 1: Cell-Based GCS Activity Assay using NBD C6-Ceramide and TLC
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment: Treat cells with the GCS inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Labeling with NBD C6-Ceramide: Remove the media and incubate the cells with media containing NBD C6-ceramide. The optimal concentration and incubation time should be determined empirically (e.g., 2 hours).
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Scrape the cells in methanol.
-
Transfer the cell suspension to a glass tube.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (e.g., 2:1:0.8).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the samples onto a silica TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 by volume).
-
Allow the plate to dry.
-
-
Quantification:
-
Visualize the fluorescent spots (NBD C6-ceramide and NBD C6-glucosylceramide) under a UV lamp.
-
Scrape the corresponding silica spots into vials.
-
Elute the lipid from the silica using a suitable solvent.
-
Quantify the fluorescence using a spectrophotometer or plate reader.
-
Calculate GCS activity as the ratio of NBD C6-glucosylceramide to total NBD C6-ceramide taken up by the cells.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with the GCS inhibitor as required. Include positive and negative controls.
-
Cell Harvesting:
-
Collect the cell culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Caption: GCS inhibition blocks GSL synthesis, leading to ceramide accumulation, apoptosis, and cell cycle arrest.
Caption: Experimental workflow for measuring GCS activity using a fluorescent ceramide analog and TLC.
Caption: A logical approach to troubleshooting common issues in GCS inhibition assays.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sinbaglustat and Venglustat: Efficacy and Mechanism of Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational glucosylceramide synthase (GCS) inhibitors, Sinbaglustat and Venglustat. Both agents are in development for the treatment of lysosomal storage disorders (LSDs) by targeting the synthesis of glycosphingolipids (GSLs). This document summarizes available clinical and preclinical data, details experimental methodologies, and visualizes key pathways to aid in the comparative assessment of these promising therapeutic candidates.
Mechanism of Action: Targeting Glycosphingolipid Synthesis
Both this compound and Venglustat act by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most GSLs. By blocking this enzyme, these substrate reduction therapies (SRTs) aim to decrease the production of glucosylceramide (GlcCer) and downstream GSLs, such as globotriaosylceramide (Gb3), which accumulate in various LSDs, including Fabry disease and Gaucher disease.[1][2]
A key distinction in their mechanism is that this compound is a dual inhibitor, targeting both GCS and the non-lysosomal glucosylceramidase (GBA2).[2] GBA2 is involved in the catabolism of GlcCer. The dual inhibition by this compound is expected to modulate GlcCer levels through two pathways. Venglustat, on the other hand, is a selective GCS inhibitor.
Comparative Efficacy: A Review of Clinical and Preclinical Data
Direct head-to-head clinical trials comparing this compound and Venglustat have not been published. Therefore, this comparison is based on data from separate clinical and preclinical studies.
Quantitative Data Summary
| Parameter | This compound | Venglustat |
| Mechanism of Action | Dual inhibitor of GCS and GBA2 | Selective inhibitor of GCS |
| Target Population (Clinical Trials) | Healthy Volunteers (First-in-human study) | Treatment-naïve adult males with classic Fabry disease |
| Dosage (in cited studies) | 30 mg, 100 mg, 300 mg, 1000 mg twice daily for 7 days | 15 mg once daily |
| Pharmacodynamic Effect on GSLs | Plasma GlcCer: Dose-dependent decrease. Plasma LacCer & Gb3: Dose-dependent decrease. | Skin GL-3 (Gb3) Inclusions: Mean change from baseline of -0.06 at 26 weeks (p=0.0010) and -0.12 at 156 weeks (p=0.0008) in superficial skin capillary endothelium. Plasma GL-3 & lyso-GL-3: Progressive reduction over time. |
| Key Efficacy Findings | Demonstrated target engagement with dose-dependent reduction of plasma GSLs. | Confirmed target engagement and pharmacodynamic effects with significant reduction of GL-3 in skin and plasma over 3 years in Fabry disease patients. |
Experimental Protocols
This compound: First-in-Human Study (NCT03372629)
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy subjects.
Pharmacodynamic Assessment:
-
Analyte Measurement: Plasma concentrations of glucosylceramide (GlcCer), lactosylceramide (LacCer), and globotriaosylceramide (Gb3) were measured.
-
Methodology: While the specific assay details are proprietary, the analysis was likely performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a standard method for quantifying glycosphingolipids in biological fluids. This technique allows for the sensitive and specific measurement of different GSL species.
Venglustat: Phase 2a and Extension Study in Fabry Disease (NCT02228460, NCT02489344)
Study Design: An international, open-label, single-arm study in treatment-naïve adult male patients with classic Fabry disease.
Pharmacodynamic Assessment:
-
Skin Biopsy Analysis:
-
Endpoint: Change from baseline in the fraction of the volume of superficial skin capillary endothelium (SSCE) cytoplasm occupied by globotriaosylceramide (GL-3) inclusions.
-
Methodology: Electron microscopy with unbiased stereology was used to quantify GL-3 inclusions in skin biopsies. This method involves systematic sampling and point counting on electron micrographs to obtain an unbiased estimate of the volume fraction of the inclusions within the cell cytoplasm.
-
-
Plasma Biomarker Analysis:
-
Analytes: Plasma GL-3 and globotriaosylsphingosine (lyso-GL-3) were measured.
-
Methodology: LC-MS/MS was employed for the quantification of plasma GSLs. This involves solid-phase extraction of the lipids from plasma followed by chromatographic separation and detection by mass spectrometry.
-
Conclusion
Both this compound and Venglustat have demonstrated clear target engagement by effectively reducing levels of key glycosphingolipids implicated in the pathophysiology of lysosomal storage disorders. This compound's dual inhibitory mechanism targeting both GCS and GBA2 presents a unique approach, with preclinical data suggesting potential benefits. Venglustat has shown promising long-term efficacy in reducing GSL accumulation in a relevant patient population with Fabry disease.
The absence of direct comparative trials makes it challenging to definitively conclude on the superior efficacy of one agent over the other. The choice of inhibitor for future clinical development and therapeutic application will likely depend on a multitude of factors including the specific LSD being treated, the safety profile, patient characteristics, and the long-term clinical outcomes observed in ongoing and future clinical trials. Researchers and drug development professionals should continue to monitor the progress of both molecules as more data becomes available.
References
A Comparative Guide to Substrate Reduction Therapies: Sinbaglustat vs. Miglustat for Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sinbaglustat and miglustat, two small molecule inhibitors used in substrate reduction therapy (SRT) for lysosomal storage disorders (LSDs). By inhibiting key enzymes in the glycosphingolipid (GSL) biosynthesis pathway, these drugs aim to reduce the accumulation of storage material in affected cells. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Mechanism of Action
Both this compound and miglustat function as inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs. However, they exhibit different target profiles and potencies.
Miglustat is a competitive and reversible inhibitor of GCS.[1][2] By blocking this enzyme, miglustat reduces the production of glucosylceramide (GlcCer), the precursor for a wide range of more complex GSLs that accumulate in various LSDs.[1]
This compound is a dual inhibitor, targeting both GCS and the non-lysosomal glucosylceramidase (GBA2).[1] Notably, this compound is reported to be 50-fold more potent in inhibiting GBA2 than GCS.[1] The inhibition of GBA2, an enzyme that catabolizes GlcCer to ceramide and glucose outside the lysosome, adds another layer to its mechanism. At lower doses, this compound's potent GBA2 inhibition may lead to an increase in GlcCer levels, while at higher doses, the intended GCS inhibition is expected to dominate, leading to an overall reduction in GSL synthesis.
Diagram of the Glycosphingolipid Biosynthesis Pathway and Points of Inhibition
References
Comparative Pharmacokinetics of Sinbaglustat and Lucerastat: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two investigational drugs, Sinbaglustat and Lucerastat. Both compounds are inhibitors of glucosylceramide synthase (GCS) and are under investigation for the treatment of lysosomal storage disorders. This document, intended for researchers, scientists, and drug development professionals, summarizes key pharmacokinetic data, outlines experimental methodologies, and visually represents their mechanisms of action.
Mechanism of Action
This compound and Lucerastat both target the biosynthesis of glycosphingolipids (GSLs) by inhibiting the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme is crucial for the first step in the synthesis of most GSLs.[3] By inhibiting GCS, these drugs aim to reduce the accumulation of GSLs that are characteristic of certain lysosomal storage disorders like Fabry disease.[4][5]
This compound, however, possesses a dual mechanism of action. In addition to inhibiting GCS, it also inhibits the non-lysosomal glucosylceramidase (GBA2), an enzyme involved in the catabolism of GSLs.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and Lucerastat observed in healthy volunteers from single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.
This compound Pharmacokinetic Parameters
Table 1: Single-Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Male Subjects
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·h/mL) |
| 10 mg | 99.8 | 1.0 | 487 |
| 30 mg | 311 | 1.0 | 1,510 |
| 100 mg | 918 | 1.0 | 5,080 |
| 300 mg (fasted) | 2,820 | 1.0 | 16,500 |
| 300 mg (fed) | 1,880 | 2.0 | 13,800 |
| 1,000 mg | 9,080 | 1.0 | 60,600 |
| 2,000 mg | 16,700 | 1.5 | 123,000 |
Data presented as geometric mean. Tmax presented as median.
Table 2: Multiple-Ascending Dose (MAD) Pharmacokinetics of this compound in Healthy Subjects (Male and Female) at Steady State (Day 7)
| Dose (twice daily) | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) |
| 30 mg | 344 | 1,460 |
| 100 mg | 1,010 | 4,680 |
| 300 mg | 2,980 | 14,800 |
| 1,000 mg | 8,240 | 47,800 |
Data presented as geometric mean.
Lucerastat Pharmacokinetic Parameters
Table 3: Single-Ascending Dose (SAD) Pharmacokinetics of Lucerastat in Healthy Male Subjects
| Dose | Cmax (µg/mL) | Tmax (hr) | t½ (hr) |
| 100 mg | 0.8 | 2.0 | 4.8 |
| 300 mg | 2.9 | 1.5 | 4.5 |
| 500 mg | 5.0 | 1.5 | 4.9 |
| 1,000 mg | 10.5 | 1.5 | 5.3 |
Data presented as geometric mean. Tmax presented as median.
Table 4: Multiple-Ascending Dose (MAD) Pharmacokinetics of Lucerastat in Healthy Male Subjects at Steady State (Day 7)
| Dose (twice daily) | Cmax,ss (µg/mL) | t½ (hr) |
| 200 mg | 2.1 | 5.2 |
| 500 mg | 5.4 | 5.2 |
| 1,000 mg | 11.1 | 5.1 |
Data presented as geometric mean.
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.
This compound Studies
The pharmacokinetic profile of this compound was assessed in healthy male subjects for single doses and in both male and female subjects for multiple doses.
-
Study Design: The studies were randomized, double-blind, and placebo-controlled. Single ascending doses ranged from 10 mg to 2,000 mg. Multiple ascending doses ranged from 30 mg to 1,000 mg administered twice daily for 7 days.
-
Sample Collection: For the SAD study, blood samples for pharmacokinetic analysis were collected at pre-dose and at various time points post-dose. In the MAD study, blood samples were collected on Day 1 and Day 7 at multiple time points, with trough concentrations measured on intervening days.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 10 ng/mL, and the method was linear over a concentration range of 10-10,000 ng/mL.
Lucerastat Studies
The pharmacokinetics of Lucerastat were evaluated in healthy male subjects in two separate randomized, double-blind, placebo-controlled studies (SAD and MAD).
-
Study Design: In the SAD study, subjects received single oral doses of 100, 300, 500, or 1,000 mg of Lucerastat. In the MAD study, subjects received 200, 500, or 1,000 mg of Lucerastat twice daily for 7 consecutive days. The effect of food on Lucerastat pharmacokinetics was also assessed.
-
Sample Collection: In both studies, blood samples were collected at pre-dose and at scheduled time points post-administration to determine the plasma concentrations of Lucerastat. Urine samples were also collected to assess renal excretion.
-
Bioanalytical Method: The determination of Lucerastat concentrations in plasma and urine was performed using a validated LC-MS/MS method. Specific details of the validation parameters for the assay used in these particular studies are not publicly available but would adhere to regulatory guidelines for bioanalytical method validation.
Comparative Analysis and Discussion
-
Absorption: Both this compound and Lucerastat are rapidly absorbed following oral administration, with median Tmax values generally occurring between 1 to 2 hours for this compound and 1.5 to 2 hours for Lucerastat in the fasted state.
-
Dose Proportionality: Both drugs exhibit dose-proportional pharmacokinetics over the tested dose ranges in healthy volunteers.
-
Elimination: this compound plasma concentrations decrease in a biphasic manner, with a terminal half-life of approximately 12 hours at higher doses. Lucerastat has a shorter terminal half-life, ranging from approximately 3.6 to 8.1 hours across different dose groups.
-
Accumulation: For this compound, steady-state concentrations were reached by Day 2 of multiple dosing with no accumulation observed. Lucerastat also did not show accumulation with twice-daily dosing.
-
Effect of Food: A high-fat meal decreased the Cmax and AUC of a 300 mg single dose of this compound. In contrast, food had no significant effect on the pharmacokinetics of Lucerastat.
-
Excretion: A significant portion of this compound is excreted unchanged in the urine. The renal clearance of this compound was higher than the glomerular filtration rate, suggesting active tubular secretion. Information on the quantitative excretion of Lucerastat was not detailed in the reviewed sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered Venglustat in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
A Cross-Study Vetting of Sinbaglustat's Potency in Glycosphingolipid Metabolism
A comparative analysis of Sinbaglustat and other glucosylceramide synthase (GCS) inhibitors for researchers, scientists, and drug development professionals.
This compound (ACT-519276), an orally available and blood-brain barrier-penetrating iminosugar, has emerged as a significant modulator of glycosphingolipid (GSL) metabolism. Its unique dual-inhibitory action against both glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2) distinguishes it from other GCS inhibitors.[1][2] This guide provides a comprehensive comparison of this compound with other key GCS inhibitors, supported by experimental data from clinical and preclinical studies, to aid researchers in evaluating its potential for therapeutic applications in lysosomal storage disorders and other related pathologies.
Comparative Efficacy on Glycosphingolipid Biomarkers
A first-in-human, randomized, double-blind, placebo-controlled study in healthy subjects demonstrated this compound's dose-dependent effect on key plasma GSL biomarkers.[1][2] The multiple ascending dose (MAD) part of the study, where subjects received twice-daily (b.i.d.) doses for seven days, showed a significant reduction in plasma levels of glucosylceramide (GlcCer), lactosylceramide (LacCer), and globotriaosylceramide (Gb3).[1]
The following table summarizes the mean percentage change from baseline in these biomarkers at Day 7 for various doses of this compound, providing a clear picture of its target engagement and pharmacodynamic effect. For comparative purposes, data from separate studies on other GCS inhibitors, Venglustat (Ibiglustat) and Eliglustat, are also presented. It is important to note that these are not from head-to-head studies and the patient populations may differ (healthy volunteers for this compound and Venglustat, and Gaucher disease patients for Eliglustat).
| Compound | Dosage | Population | Glucosylceramide (GlcCer) % Change from Baseline (Mean ± SD) | Lactosylceramide (LacCer) % Change from Baseline (Mean ± SD) | Globotriaosylceramide (Gb3) % Change from Baseline (Mean ± SD) | Reference |
| This compound | 30 mg b.i.d. | Healthy Volunteers | ~0% | Not Reported | Not Reported | |
| This compound | 100 mg b.i.d. | Healthy Volunteers | ~ -20% | ~ -30% | ~ -25% | |
| This compound | 300 mg b.i.d. | Healthy Volunteers | ~ -40% | ~ -45% | ~ -40% | |
| This compound | 1000 mg b.i.d. | Healthy Volunteers | ~ -40% | ~ -50% | ~ -45% | |
| Venglustat | 5 mg q.d. | Healthy Volunteers | Not Reported | Not Reported | Not Reported | |
| Venglustat | 10 mg q.d. | Healthy Volunteers | Not Reported | Not Reported | Not Reported | |
| Venglustat | 20 mg q.d. | Healthy Volunteers | Not Reported | Not Reported | Not Reported | |
| Eliglustat | 50/100 mg b.i.d. | Gaucher Disease Type 1 Patients | Median -80% (after 8 years) | Not Reported | Not Reported |
Note: Data for this compound is estimated from graphical representations in the cited source. Data for Venglustat in healthy volunteers showed a dose-dependent decrease in plasma GL-1 (GlcCer) and GM3, but specific percentage changes from baseline were not detailed in the abstract. Data for Eliglustat is from a long-term study in patients with Gaucher disease type 1 and represents the median percentage change.
Mechanism of Action: Dual Inhibition
This compound's mechanism of action involves the inhibition of two key enzymes in the GSL metabolic pathway. This dual action is a distinguishing feature compared to more selective GCS inhibitors.
Caption: this compound's dual inhibition of GCS and GBA2.
Experimental Protocols
Measurement of Plasma Glycosphingolipids
Principle: Quantification of GlcCer, LacCer, and Gb3 in human plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., methanol) containing isotopically labeled internal standards for each analyte.
-
Lipid Extraction: The supernatant containing the lipids is collected after centrifugation.
-
Chromatographic Separation: The extracted lipids are separated using a suitable liquid chromatography column, often a hydrophilic interaction liquid chromatography (HILIC) column, which allows for the separation of different GSL species.
-
Mass Spectrometric Detection: The separated GSLs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Quantification: The concentration of each GSL is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.
Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of GCS, which catalyzes the transfer of glucose from UDP-glucose to ceramide.
Methodology:
-
Enzyme Source: Microsomal fractions containing GCS are prepared from a suitable cell line (e.g., cultured human cells) or tissue homogenates.
-
Reaction Mixture: The reaction is typically carried out in a buffer at a physiological pH containing the enzyme source, a fluorescently or radioactively labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.
-
Inhibitor Addition: The test compound (e.g., this compound) is pre-incubated with the enzyme preparation at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of UDP-glucose and incubated for a specific time at 37°C. The reaction is then stopped, for example, by the addition of a chloroform/methanol mixture.
-
Product Separation and Detection: The product, labeled glucosylceramide, is separated from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed is quantified by measuring the fluorescence or radioactivity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Non-lysosomal Glucosylceramidase (GBA2) Inhibition Assay (In Vitro)
Principle: This assay determines the inhibitory effect of a compound on GBA2, an enzyme that hydrolyzes glucosylceramide to ceramide and glucose outside of the lysosome.
Methodology:
-
Enzyme Source: Cell lysates or tissue homogenates known to express GBA2 are used as the enzyme source. To specifically measure GBA2 activity, the lysosomal glucocerebrosidase (GBA1) can be inhibited by pre-incubation with a specific inhibitor like conduritol B epoxide (CBE).
-
Substrate: A fluorescent substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is commonly used.
-
Inhibitor Addition: The test compound is pre-incubated with the enzyme preparation at various concentrations.
-
Reaction: The reaction is initiated by adding the substrate and incubated at an optimal pH for GBA2 (around pH 5.8-6.0) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).
-
Data Analysis: The fluorescence of 4-MU is measured using a fluorometer. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Experimental Workflow for Clinical Trial Biomarker Analysis
The following diagram illustrates the typical workflow for analyzing glycosphingolipid biomarkers in a clinical trial setting.
Caption: Workflow for GSL biomarker analysis in clinical trials.
Conclusion
This compound demonstrates a clear, dose-dependent reduction of key glycosphingolipid biomarkers in healthy individuals, confirming its engagement with the GCS enzyme. Its dual inhibitory action on both GCS and GBA2 presents a unique pharmacological profile that may offer therapeutic advantages in various disease contexts. While direct comparative clinical trials with other GCS inhibitors are lacking, the data presented in this guide provides a valuable resource for researchers to objectively assess the potential of this compound in the landscape of glycosphingolipid metabolism modulators. Further studies are warranted to elucidate the full clinical implications of its dual inhibitory mechanism.
References
The Dual-Inhibitor Advantage of Sinbaglustat: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Sinbaglustat (also known as LTI-291) is an emerging therapeutic agent distinguished by its unique dual-inhibitor mechanism targeting two key enzymes in the glycosphingolipid (GSL) metabolic pathway: Glucosylceramide Synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2). This guide provides a comprehensive evaluation of this compound, comparing its performance with other relevant inhibitors and activators, supported by experimental data and detailed methodologies. This analysis aims to elucidate the potential advantages of this dual-inhibition strategy for the treatment of lysosomal storage disorders and associated neurodegenerative diseases like Gaucher disease and GBA1-associated Parkinson's disease.
Mechanism of Action: A Two-Pronged Approach
This compound's therapeutic potential lies in its ability to simultaneously modulate the production and degradation of glucosylceramide (GlcCer). It is an orally available, brain-penetrant iminosugar that inhibits both GCS and GBA2.[1][2] Notably, it is reported to be approximately 50-fold more potent in inhibiting GBA2 than GCS.[1][2] This differential potency allows for a dose-dependent modulation of GlcCer levels. At lower doses, the more potent inhibition of GBA2 is expected to prevail, while at higher doses, the inhibition of GCS becomes more prominent, leading to a reduction in GSL biosynthesis.[2]
Competitive Landscape: A Comparative Overview
To contextualize the therapeutic potential of this compound, it is essential to compare it with other agents that target the GSL pathway. These can be broadly categorized as GCS inhibitors, GBA2 inhibitors, and GBA1 activators/chaperones.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant compounds against their respective targets.
| Compound | Target(s) | IC50 | Brain Penetrant | Therapeutic Approach |
| This compound | GCS & GBA2 | GCS: ~50x higher than GBA2; GBA2: Potent inhibitor | Yes | Dual Substrate Reduction & Ceramide Modulation |
| Eliglustat | GCS | 24 nM | No | Substrate Reduction Therapy (Peripheral) |
| Miglustat | GCS & GBA2 | GCS: 22 µM; GBA2: 150-300 nM | Yes | Substrate Reduction Therapy (Systemic) |
| Venglustat (Ibiglustat) | GCS | Potent inhibitor | Yes | Substrate Reduction Therapy (Systemic) |
| Nizubaglustat | GCS, GBA1, GBA2 | GCS: 25 nM; GBA1: 200 nM; GBA2: 0.08 nM | Not specified | Multi-target Inhibition |
| AMP-DNM | GBA2 | ~1 nM | Yes | Selective GBA2 Inhibition (Research Tool) |
| Ambroxol | GBA1 | N/A (Chaperone) | Yes | Enzyme Enhancement Therapy |
| LTI-291 (BIA 28-6156) | GBA1 | N/A (Activator) | Yes | Enzyme Enhancement Therapy |
Signaling Pathway and Therapeutic Intervention Points
The diagram below illustrates the sphingolipid metabolic pathway, highlighting the points of intervention for this compound and other comparative therapies.
Caption: Interventional points of this compound and comparators in the sphingolipid pathway.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (GCS and GBA2)
A common method to determine the IC50 values for GCS and GBA2 inhibitors involves a fluorometric activity assay.
Objective: To quantify the inhibitory potency of a compound on GCS or GBA2 activity.
Materials:
-
Recombinant human GCS or GBA2 enzyme
-
Fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for GBA2, or a fluorescently labeled ceramide for GCS)
-
Assay buffer (specific to each enzyme, typically with a defined pH)
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant enzyme to the assay buffer.
-
Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Incubate the plate for a defined period, allowing the enzyme to process the substrate.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the product using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Glucosylceramide Synthase Activity Assay
This assay measures the ability of a compound to inhibit GCS activity within a cellular context.
Objective: To assess the cellular potency of a GCS inhibitor.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, or a relevant cell line)
-
Cell culture medium
-
Fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide)
-
Test compound (e.g., this compound) at various concentrations
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent
-
Fluorescence imaging system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the fluorescently labeled ceramide analog to the cell culture medium and incubate for a period to allow for cellular uptake and metabolism.
-
Wash the cells to remove excess unincorporated fluorescent ceramide.
-
Lyse the cells and extract the lipids.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescent ceramide from the fluorescent glucosylceramide product.
-
Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.
-
Calculate the percentage of GCS inhibition based on the reduction in the fluorescent glucosylceramide product in treated cells compared to untreated controls.
-
Determine the cellular IC50 value.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical preclinical workflow for evaluating a dual GCS/GBA2 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical assessment of dual GCS/GBA2 inhibitors.
The Dual-Inhibitor Advantage
The dual inhibition of GCS and GBA2 by this compound presents a potentially advantageous therapeutic strategy. By targeting both the synthesis and the non-lysosomal degradation of GlcCer, this compound offers a more comprehensive modulation of the GSL pathway compared to single-target inhibitors. This could lead to a more robust reduction of accumulated GSLs in disease states. Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of lysosomal storage disorders, a significant unmet need. The differential potency against GBA2 and GCS may also allow for a tailored therapeutic effect based on the administered dose. Further clinical investigations are warranted to fully elucidate the therapeutic benefits of this dual-inhibitor approach.
References
A Comparative Guide to Sinbaglustat and Other Glucosylceramide Synthase Inhibitors in Healthy Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Sinbaglustat and other prominent glucosylceramide synthase (GCS) inhibitors in healthy subjects. The data presented is intended to offer an objective overview of the pharmacokinetics, pharmacodynamics, and safety profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction to Glucosylceramide Synthase Inhibitors
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a class of lipids implicated in various cellular processes and the pathophysiology of several diseases, including lysosomal storage disorders like Gaucher and Fabry disease.[1] By inhibiting GCS, these therapeutic agents aim to reduce the production of glucosylceramide (GlcCer) and downstream GSLs, thereby alleviating the substrate accumulation that drives disease progression. This approach is known as substrate reduction therapy (SRT). This guide focuses on the findings from early-phase clinical trials in healthy volunteers for this compound and comparator GCS inhibitors, providing a foundational understanding of their clinical pharmacology.
Comparative Analysis of Clinical Trial Data
The following sections and tables summarize the available clinical trial data for this compound, Venglustat, Lucerastat, and Eliglustat in healthy subjects.
Table 1: Overview of Phase 1 Clinical Studies in Healthy Subjects
| Drug | Study Design | Single Ascending Dose (SAD) Range | Multiple Ascending Dose (MAD) Regimen | Key Findings in Healthy Subjects |
| This compound | Randomized, double-blind, placebo-controlled | 10 mg to 2,000 mg[1][2][3][4] | 30 mg to 1,000 mg twice daily for 7 days | Well-tolerated; rapid absorption; dose-dependent decrease in plasma GlcCer, lactosylceramide, and globotriaosylceramide. |
| Venglustat | Randomized, double-blind, placebo-controlled | 2 mg to 150 mg | 5, 10, or 20 mg once daily for 14 days | Favorable safety and tolerability; linear pharmacokinetics; dose-dependent reductions in plasma GL-1 and GM3. |
| Lucerastat | Randomized, double-blind, placebo-controlled | 100, 300, 500, or 1,000 mg | 200, 500, or 1,000 mg twice daily for 7 days | Generally well-tolerated; demonstrated safety and tolerability for further studies. |
| Eliglustat | Escalating single and multiple doses | Up to 20 mg/kg | Up to 200 mg twice daily | Well-tolerated at therapeutic doses; plasma concentrations influenced by CYP2D6 metabolizer status. |
Table 2: Comparative Pharmacokinetic Parameters in Healthy Subjects
| Drug | Tmax (Median, hours) | Terminal Half-life (t½) | Key Pharmacokinetic Characteristics |
| This compound | Rapidly absorbed | ~12 hours at higher single doses | Plasma concentrations decreased biphasically; steady-state reached on Day 2 in MAD study without accumulation. |
| Venglustat | 3.00 - 5.50 | ~28.9 hours (pooled geometric mean) | Linear pharmacokinetics; low apparent total body clearance; systemic exposure unaffected by food. |
| Lucerastat | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Further details on Cmax and AUC would be needed for a direct comparison. |
| Eliglustat | ~2 hours | ~6.5 hours (CYP2D6 extensive metabolizers), ~8.9 hours (CYP2D6 poor metabolizers) | Nonlinear multiple-dose pharmacokinetics; exposure is dependent on CYP2D6 metabolizer phenotype. |
Table 3: Comparative Pharmacodynamic and Safety Findings in Healthy Subjects
| Drug | Pharmacodynamic Effects | Safety & Tolerability |
| This compound | Dose-dependent decrease in plasma GlcCer, lactosylceramide, and globotriaosylceramide, demonstrating target engagement of GCS. Also inhibits non-lysosomal glucosylceramidase (GBA2). | Generally well-tolerated. At the highest MAD dose (1,000 mg BID), a pattern of general symptoms was observed in three of four female subjects. |
| Venglustat | Time- and dose-dependent reductions in plasma GL-1 and GM3 concentrations. | Favorable safety and tolerability profile. |
| Lucerastat | Reduces globotriaosylceramide (Gb3) storage in preclinical models. | Generally well-tolerated. Elevated alanine aminotransferase (ALT) values were observed in 4 subjects in the 500 mg b.i.d. cohort, which was not seen in other cohorts. |
| Eliglustat | Produces plasma concentrations in the predicted therapeutic range for treating Gaucher disease type 1. | Well-tolerated at single doses ≤ 20 mg/kg and multiple doses ≤ 200 mg twice daily. Mild to moderate nausea, dizziness, and vomiting increased with escalating doses. |
Experimental Protocols
General Phase 1 Study Design for GCS Inhibitors
The clinical trials for this compound, Venglustat, and Lucerastat in healthy subjects followed a similar, standard design for first-in-human studies.
-
Study Type : The studies were typically randomized, double-blind, and placebo-controlled.
-
Population : Healthy male and, in some cases, female subjects, typically between the ages of 18 and 55 years.
-
Single Ascending Dose (SAD) Phase : Subjects receive a single oral dose of the investigational drug or a placebo. The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of the previous dose have been confirmed.
-
Multiple Ascending Dose (MAD) Phase : Subjects receive multiple doses of the investigational drug or placebo over a set period (e.g., 7 or 14 days). Dose escalation for subsequent cohorts is based on the safety, tolerability, and pharmacokinetic data from the preceding cohorts.
-
Assessments : Throughout the studies, the following were monitored:
-
Safety and Tolerability : Adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, blood chemistry, urinalysis).
-
Pharmacokinetics (PK) : Blood samples were collected at various time points to determine the plasma concentrations of the drug and its metabolites. Key parameters such as Cmax (maximum concentration), AUC (area under the curve), Tmax (time to maximum concentration), and t½ (half-life) were calculated.
-
Pharmacodynamics (PD) : Biomarkers such as plasma levels of glucosylceramide (GlcCer) and other related glycosphingolipids were measured to assess the biological effect of the drug and confirm target engagement.
-
Analytical Methodologies
The quantification of GCS inhibitors in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. Similarly, the measurement of glycosphingolipid biomarkers like GlcCer in plasma or other biological matrices also relies on sensitive and specific LC-MS/MS assays.
Visualizations
Signaling Pathway: Mechanism of Action of GCS Inhibitors
Caption: Mechanism of action of Glucosylceramide Synthase (GCS) inhibitors.
Experimental Workflow: Phase 1 Clinical Trial in Healthy Subjects
Caption: Typical workflow of a Phase 1 clinical trial for a new drug.
References
- 1. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of eliglustat tartrate (Genz-112638) after single doses, multiple doses, and food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of Eliglustat Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Safety Profile of Sinbaglustat: A Comparative Guide for Researchers
An in-depth analysis of the emerging safety data for the novel glucosylceramide synthase inhibitor, Sinbaglustat, in the context of current and pipeline treatments for GM2 gangliosidosis. This guide provides a comparative overview of long-term safety profiles, experimental protocols, and underlying mechanisms of action for substrate reduction therapies and gene therapy.
Introduction
This compound (ACT-519276) is an investigational, orally available, brain-penetrant small molecule currently in early-stage clinical development for the treatment of GM2 gangliosidosis, including Tay-Sachs and Sandhoff diseases. As a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), this compound aims to reduce the accumulation of the substrate GM2 ganglioside, the hallmark of this devastating neurodegenerative lysosomal storage disorder.[1] While early clinical data from a Phase I study in healthy volunteers have provided initial insights into its short-term safety and tolerability, a comprehensive understanding of its long-term safety profile is crucial for its continued development and eventual clinical application.[2][3]
Currently, there is no approved disease-modifying therapy for Tay-Sachs disease, and the standard of care remains supportive, focusing on symptom management.[3] However, the therapeutic landscape is evolving, with several investigational approaches, including other substrate reduction therapies (SRTs) and gene therapy, advancing through clinical trials. This guide provides a comparative analysis of the available long-term safety data for these alternative treatments to offer a predictive context for the potential long-term safety considerations of this compound.
Mechanism of Action: Substrate Reduction Therapy
This compound and other SRTs like miglustat, venglustat, and lucerastat share a common therapeutic principle: inhibiting the enzyme glucosylceramide synthase (GCS). GCS is a key enzyme in the synthesis of most glycosphingolipids, including GM2 ganglioside. By inhibiting GCS, these therapies aim to decrease the production of GM2 ganglioside, thereby mitigating its toxic accumulation in the central nervous system and other tissues. This compound is unique in its dual-action mechanism, also inhibiting the non-lysosomal glucosylceramidase (GBA2), which may offer additional therapeutic benefits.[4]
Long-Term Safety Profile of this compound (Emerging Data)
As this compound is in Phase I of clinical development, long-term safety data is not yet available. The first-in-human study in healthy volunteers assessed single ascending doses and multiple ascending doses for 7 days.
Key Findings from the Phase I Study:
-
Tolerability: Generally well-tolerated in single and multiple doses.
-
Adverse Events (AEs): At the highest multiple dose, some female subjects reported general symptoms like dizziness and nausea.
It is important to note that these findings are from a short-term study in a small cohort of healthy individuals and may not be representative of the long-term safety profile in patients with Tay-Sachs disease. Continuous monitoring in ongoing and future clinical trials will be essential to establish the long-term safety of this compound.
Comparative Long-Term Safety of Alternative Therapies
To provide a framework for assessing the potential long-term safety of this compound, this section details the available long-term safety data for other investigational therapies for GM2 gangliosidosis and other lysosomal storage disorders.
Substrate Reduction Therapies (SRTs)
Miglustat is an approved SRT for Gaucher disease type 1 and Niemann-Pick type C disease. Its long-term safety has been evaluated in clinical trials and post-marketing surveillance.
| Adverse Event Category | Most Common Long-Term Adverse Events | Frequency | Severity |
| Gastrointestinal | Diarrhea, flatulence, abdominal pain, weight loss | Very Common | Mild to Moderate |
| Neurological | Tremor, peripheral neuropathy, ataxia | Common | Mild to Moderate |
| Metabolic | Weight loss | Common | Mild to Moderate |
Venglustat is an investigational SRT that has been studied in several lysosomal storage disorders, including Fabry disease and GM2 gangliosidosis.
| Adverse Event Category | Most Common Long-Term Adverse Events | Frequency | Severity |
| Gastrointestinal | Diarrhea, nausea | Common | Mild to Moderate |
| Nervous System | Headache, dizziness | Common | Mild |
| General | Fatigue | Common | Mild |
Lucerastat is another investigational SRT primarily studied in Fabry disease. Long-term safety data is emerging from open-label extension studies.
| Adverse Event Category | Most Common Long-Term Adverse Events | Frequency | Severity |
| Gastrointestinal | Nausea, diarrhea, abdominal pain | Common | Mild to Moderate |
| Nervous System | Headache | Common | Mild |
| General | Fatigue | Common | Mild |
Gene Therapy
AXO-AAV-GM2 is an investigational adeno-associated virus (AAV) gene therapy designed to deliver functional copies of the HEXA and HEXB genes. Long-term safety follow-up is ongoing.
| Adverse Event Category | Potential Long-Term Risks Under Monitoring | Frequency | Severity |
| Immunological | Immune response to the AAV vector | Under Investigation | Variable |
| Oncological | Theoretical risk of insertional mutagenesis | Under Investigation | Serious |
| Neurological | Neuroinflammation | Under Investigation | Variable |
| Hepatic | Hepatotoxicity related to AAV vector | Under Investigation | Variable |
Experimental Protocols for Long-Term Safety Assessment
The long-term safety of investigational drugs like this compound and its alternatives is assessed through rigorous and standardized clinical trial protocols.
Key Components of Long-Term Safety Monitoring:
-
Extended Dosing Periods: Patients are treated for extended periods, often in open-label extension studies following initial placebo-controlled trials.
-
Regular Clinical Assessments: Frequent monitoring of vital signs, physical examinations, and neurological assessments.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection and analysis of all adverse events, regardless of their perceived relationship to the study drug.
-
Laboratory Monitoring: Regular blood and urine tests to monitor hematology, clinical chemistry (including liver and kidney function), and urinalysis.
-
Specialized Assessments:
-
Cardiovascular: Electrocardiograms (ECGs) and echocardiograms to monitor cardiac function.
-
Ophthalmological: Regular eye exams to detect any ocular toxicities.
-
Neurological: Comprehensive neurological examinations, including nerve conduction studies, to monitor for peripheral neuropathy and other neurological side effects.
-
Bone Health: Bone mineral density scans in some studies to assess the long-term impact on skeletal health.
-
Conclusion
The development of this compound represents a promising advancement in the quest for a disease-modifying therapy for Tay-Sachs disease and other GM2 gangliosidoses. While long-term safety data for this compound are not yet available, the established safety profiles of other substrate reduction therapies provide a valuable benchmark for anticipating potential long-term adverse events, which are predominantly gastrointestinal and neurological in nature. In contrast, gene therapies present a different set of potential long-term risks that are currently under careful evaluation.
For researchers and drug development professionals, a thorough understanding of the long-term safety profiles of these different therapeutic modalities is paramount. The rigorous and multi-faceted experimental protocols employed in long-term clinical trials are essential for building a comprehensive safety database. As this compound progresses through clinical development, the continuous and transparent reporting of long-term safety data will be critical for its ultimate assessment as a viable treatment option for patients with GM2 gangliosidosis.
References
- 1. This compound by Idorsia Pharmaceutical for Tay-Sachs Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Studies of Sinbaglustat and Other GBA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for lysosomal storage disorders and other neurological conditions is increasingly focused on the inhibition of the non-lysosomal glucosylceramidase, GBA2. Sinbaglustat, a novel inhibitor in this class, has garnered significant attention. This guide provides a comprehensive, data-driven comparison of this compound with other notable GBA2 inhibitors, offering a valuable resource for researchers in the field.
Introduction to GBA2 Inhibition
Glucosylceramide (GlcCer) is a central molecule in sphingolipid metabolism. Its degradation is primarily managed by two enzymes: the lysosomal glucocerebrosidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2). While defects in GBA1 are the cause of Gaucher disease, the role of GBA2 in pathophysiology is an area of active investigation. GBA2 is located at the endoplasmic reticulum and Golgi apparatus and is involved in the hydrolysis of GlcCer to glucose and ceramide in the non-lysosomal compartment[1][2]. Inhibition of GBA2 is being explored as a therapeutic strategy for various disorders, including certain lysosomal storage diseases and neurodegenerative conditions[2].
This compound is an orally available, brain-penetrant iminosugar that functions as a dual inhibitor of both GBA2 and glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer[3]. This dual action presents a unique therapeutic profile. This guide will compare this compound to other GBA2 inhibitors for which public data is available, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of GBA2 Inhibitors
Direct head-to-head comparative studies of this compound and other GBA2 inhibitors are not yet available in the public domain. However, by compiling data from various independent studies, we can construct a comparative overview of their inhibitory potencies. The following table summarizes the available IC50 and Ki values for selected GBA2 inhibitors against their primary targets. It is crucial to note that these values were determined under different experimental conditions and should be interpreted with caution.
| Inhibitor | Target(s) | IC50 / Ki (GBA2) | IC50 / Ki (GCS) | Notes |
| This compound | GBA2, GCS | 50-fold more potent on GBA2 than GCS[4] | IC50: 15 μM (in mouse RAW cells) | Orally available, brain-penetrant iminosugar. |
| Nizubaglustat (AZ-3102) | GBA2, GCS, GBA1 | IC50: 0.08 nM | IC50: 25 nM | Also inhibits GBA1 with an IC50 of 200 nM. Orally available and brain-penetrant. |
| Miglustat | GBA2, GCS | 60-fold more potent on GBA2 than GCS | - | Also inhibits other glucosidases. |
| Lucerastat | GCS, GBA2 | Inhibits GBA2 | Ki: 10.6 μM | Does not have affinity for GBA1. Median IC50 for Gb3 reduction in Fabry patient fibroblasts is 11 µM. |
| Venglustat (Ibiglustat) | GCS | - | - | Brain-penetrant GCS inhibitor. |
| AL01811 | GBA2 | Preclinical | - | Selective GBA2 inhibitor. No quantitative data publicly available. |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. All values are for human enzymes unless otherwise specified.
Experimental Protocols
To facilitate reproducible research and meaningful comparisons, detailed experimental protocols are essential. Below is a synthesized protocol for an in vitro GBA2 inhibition assay based on commonly used methodologies.
In Vitro GBA2 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human GBA2.
Materials:
-
HEK293 cells overexpressing human GBA2.
-
Cell lysis buffer (e.g., 10 mM HEPES, 0.5 mM EDTA, pH 7.4, with protease inhibitors).
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a fluorescent substrate.
-
McIlvaine's buffer (0.2 M Na2HPO4, 0.1 M citric acid), pH 5.8-6.0.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Harvest HEK293 cells overexpressing GBA2.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and lyse by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the GBA2 enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound in McIlvaine's buffer.
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 5 µg of protein) to each well.
-
Add the serially diluted test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to each well to a final concentration of, for example, 0.2 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a high pH buffer (e.g., 0.5 M Na2CO3/NaHCO3, pH 10.7).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
Subtract the background fluorescence from wells without enzyme.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
GBA2 in Glucosylceramide Metabolism
Caption: Role of GBA2 in non-lysosomal glucosylceramide metabolism and targets of inhibitors.
Experimental Workflow for GBA2 Inhibitor Screening
Caption: A typical experimental workflow for in vitro screening of GBA2 inhibitors.
Discussion and Future Directions
The available data indicates that this compound is a potent dual inhibitor of GBA2 and GCS, with a preference for GBA2. Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. In comparison, Nizubaglustat emerges as a highly potent GBA2 inhibitor with an IC50 in the sub-nanomolar range, although it also inhibits GCS and GBA1 at higher concentrations. Miglustat also shows a preference for GBA2 over GCS. Lucerastat and Venglustat are primarily characterized as GCS inhibitors, though Lucerastat is known to also inhibit GBA2.
The lack of direct head-to-head studies necessitates a cautious interpretation of these comparisons. Future research should focus on standardized, parallel assessments of these inhibitors to provide a more definitive ranking of their potency and selectivity. Such studies should include a broader panel of related enzymes to fully characterize their off-target effects. Furthermore, in vivo comparative studies in relevant animal models are crucial to translate these in vitro findings into a better understanding of their therapeutic potential.
This guide provides a snapshot of the current landscape of GBA2 inhibitors, with a focus on this compound. As more data becomes available, particularly from ongoing clinical trials, a clearer picture of the relative merits of these compounds will emerge, guiding the development of next-generation therapeutics for a range of challenging diseases.
References
- 1. The Non-lysosomal β-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Enigmatic Role of GBA2 in Controlling Locomotor Function [frontiersin.org]
- 3. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Confirming Peripheral Target Engagement of Sinbaglustat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sinbaglustat with other glucosylceramide synthase (GCS) inhibitors, focusing on the confirmation of target engagement in peripheral tissues. Experimental data and detailed methodologies are presented to offer an objective evaluation for researchers in the field of lysosomal storage disorders and related drug development.
Introduction to this compound and Substrate Reduction Therapy
This compound (OGT2378) is an orally available, brain-penetrant dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer), a key precursor for a wide range of glycosphingolipids (GSLs). This mechanism, known as substrate reduction therapy (SRT), aims to alleviate the accumulation of GSLs that is characteristic of several lysosomal storage disorders, including Gaucher disease and Fabry disease. A key aspect in the clinical development of SRT agents is the direct confirmation of target engagement in peripheral tissues. This is typically achieved by measuring the levels of GCS-downstream products in the plasma.
Quantifying Target Engagement: Plasma Glycosphingolipid Levels
The primary method for confirming peripheral target engagement of GCS inhibitors is the quantification of key glycosphingolipids in plasma. A reduction in these biomarkers serves as direct evidence of the drug's pharmacological activity. The most commonly measured GSLs for this purpose are:
-
Glucosylceramide (GlcCer): The direct product of the GCS enzyme.
-
Lactosylceramide (LacCer): A downstream product of GlcCer metabolism.
-
Globotriaosylceramide (Gb3): A further downstream GSL, particularly relevant in Fabry disease.
Comparative Efficacy of GCS Inhibitors on Plasma GSLs
The following table summarizes the reported effects of this compound and other GCS inhibitors on plasma GSL concentrations, providing a quantitative comparison of their target engagement in the periphery.
| Compound | Target(s) | Biomarker | Dose | % Reduction (Median/Mean) | Study Population |
| This compound | GCS & GBA2 | Plasma GlcCer | 1000 mg BID | Not explicitly quantified in abstract | Healthy Volunteers |
| Plasma LacCer | 1000 mg BID | Not explicitly quantified in abstract | Healthy Volunteers | ||
| Plasma Gb3 | 1000 mg BID | Not explicitly quantified in abstract | Healthy Volunteers | ||
| Venglustat (Ibiglustat) | GCS | Plasma GlcCer | Not specified | 78% (median) | Gaucher Disease Type 3 Patients |
| Eliglustat | GCS | Plasma GlcCer | 50 or 100 mg BID | 80% (median) after 8 years | Gaucher Disease Type 1 Patients |
| Lucerastat | GCS | Plasma Gb3 | 1000 mg BID | 55% (mean) | Fabry Disease Patients |
| Miglustat | GCS & α-glucosidases | - | - | Data on plasma GSL reduction not readily available | - |
Note: The first-in-human trial of this compound reported a dose-dependent decrease in plasma GlcCer, LacCer, and Gb3, demonstrating target engagement. However, the precise percentage of reduction at each dose level is not detailed in the available abstract.[2][3]
Experimental Protocols
Accurate and reproducible quantification of plasma GSLs is critical for assessing target engagement. The standard methodology employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Plasma Glucosylceramide, Lactosylceramide, and Globotriaosylceramide by LC-MS/MS
This protocol provides a general framework based on established methods for GSL analysis.
1. Sample Preparation:
- Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
- Lipid Extraction:
- Thaw plasma samples on ice.
- To 50 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v).
- Vortex vigorously and centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable LC column for lipid separation, such as a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
- Employ a gradient elution with a mobile phase system typically consisting of water, acetonitrile, and methanol with additives like formic acid or ammonium formate to improve ionization.
- Tandem Mass Spectrometry (MS/MS):
- Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Optimize the instrument parameters (e.g., spray voltage, source temperature, gas flows) for the specific analytes.
- Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each GSL and the internal standard. This provides high selectivity and sensitivity.
3. Data Analysis:
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of GSL standards.
- Determine the concentration of each GSL in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing Pathways and Workflows
Signaling Pathway of Glycosphingolipid Synthesis and Inhibition
The following diagram illustrates the key steps in the synthesis of GlcCer, LacCer, and Gb3, and the points of inhibition by GCS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sinbaglustat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Sinbaglustat, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles of chemical waste management.
It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for complete and specific guidance. This document will contain detailed information regarding the hazards, handling, and disposal requirements for this compound. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Recommended Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before use. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | For fine powders or when generating aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance. |
General Disposal Procedures for this compound
The following step-by-step guide outlines a general procedure for the disposal of this compound. This should be adapted to your specific laboratory conditions and in accordance with your supplier's SDS and institutional policies.
-
Waste Identification and Segregation:
-
Properly label all waste containers with "this compound" and any other chemical components present.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Solid Waste Disposal:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a labeled, sealed, and leak-proof container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's EHS.
-
Collect all decontamination materials (e.g., wipes) as hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the contained this compound waste through your institution's hazardous waste management program.
-
Ensure all required waste disposal forms are completed accurately.
-
This compound Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) or the protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize obtaining and following the official SDS for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
